Triallyl trimesate

Catalog No.
S1520261
CAS No.
17832-16-5
M.F
C18H18O6
M. Wt
330.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallyl trimesate

CAS Number

17832-16-5

Product Name

Triallyl trimesate

IUPAC Name

tris(prop-2-enyl) benzene-1,3,5-tricarboxylate

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

InChI

InChI=1S/C18H18O6/c1-4-7-22-16(19)13-10-14(17(20)23-8-5-2)12-15(11-13)18(21)24-9-6-3/h4-6,10-12H,1-3,7-9H2

InChI Key

VOSUIKFOFHZNED-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)C(=O)OCC=C)C(=O)OCC=C

Triallyl trimesate polyfunctional monomer role

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Triallyl Trimesate

The table below summarizes the key identifiers and physical characteristics of this compound as reported in chemical databases.

Property Description
CAS Number 17832-16-5 [1] [2]
Molecular Formula C₁₈H₁₈O₆ [1] [2]
Average Mass 330.33 g/mol [1] [2]
Synonym Triallyl 1,3,5-Benzenetricarboxylate [1] [2]
Physical Form Liquid or low melting point solid (light yellow) [1] [3]
Melting Point 31-34 °C [1]
Boiling Point 175-190 °C at 0.1 mm Hg [1]
Density 1.16 g/cm³ [1]
Flash Point >230 °F [1]

Primary Technical Roles and Applications

This compound functions primarily as a crosslinking coagent in radical-based curing processes. Its three allyl groups readily participate in free radical reactions, forming bridges between polymer chains to create a dense, three-dimensional network [3].

  • Enhancing Crosslinking in Radical Cures: In radical cure systems, such as electron beam (EB) irradiation or peroxide curing, the incorporation of polyfunctional monomers (PFMs) like this compound enhances the crosslinking efficiency of the base polymer [4] [5]. This leads to improved physical properties.
  • Synthesis of Advanced Materials: this compound is a key monomer in precipitation polymerization for creating organic powders and crosslinked microspheres. These materials are valuable for applications such as liquid chromatography, polymeric supports, and flame-retardant composites [5].
  • Precursor for Curing Agents: this compound can be epoxidized to produce triglycidyl trimesate, which is used as a curing agent in coating applications [6].

Experimental Protocols and Key Data

Here is a detailed methodology for using this compound in precipitation polymerization, along with key findings on its performance.

Detailed Methodology: Precipitation Polymerization

This protocol is adapted from a study creating organic powders and crosslinked microspheres [5].

  • Reaction Setup: Prepare a solution of the This compound (TAM) monomer in tetradecane as the reaction medium.
  • Initiation: Radical-initiate the polymerization using standard thermal initiators or UV-irradiation methods suitable for precipitation polymerization [5].
  • Process: The polymerization leads to the formation of solid particles that precipitate out of the hydrocarbon solution. The primary particles of TAM-g-tetradecane are reported to be on the order of 500 nm in diameter [5].
  • Product Composition: The resulting powders are fused aggregates rich in unreacted monomer, containing approximately 83–88 wt% TAM, indicating a combination of hydrocarbon addition and allyl group oligomerization [5].
Performance Data and Efficacy

The crosslinking network formed by this compound can be visualized as follows, showing how it connects polymer chains to enhance material properties:

PolymerChain1 Polymer Chain 1 TAM This compound Molecule PolymerChain1->TAM Crosslink PolymerChain2 Polymer Chain 2 PolymerChain2->TAM Crosslink PolymerChain3 Polymer Chain 3 PolymerChain3->TAM Crosslink

> Diagram of the crosslinking network formed by a this compound molecule connecting multiple polymer chains.

Studies on analogous triallyl monomers demonstrate the effectiveness of this structure:

  • Crosslinking Efficiency: Research on chlorinated polyethylene showed that polyfunctional monomers (PFMs) with triallyl functionality, such as triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC), were among the most efficient at enhancing physico-mechanical properties like tensile strength, elongation at break, hardness, and tear strength when crosslinked by electron beam irradiation [4].
  • Thermal Properties: Fully crosslinked polymers derived from triallyl and divinylbenzene monomers exhibit superior thermal properties [5]. The trimesate core may also contribute to char formation, potentially enhancing flame retardancy [5].

Safety and Handling

For researchers handling this compound, note the following safety information:

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation [1].
  • Precautionary Measures: Use in well-ventilated areas and wear appropriate personal protective equipment (PPE) such as gloves and safety glasses [3].
  • Storage: Store in a cool place (recommended 2-8°C) [1].

References

Comprehensive Application Notes and Protocols: Triallyl Trimesate in Reactive Extrusion for Polypropylene Modification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triallyl Trimesate in Polymer Modification

This compound (TAM) is a tri-functional monomer with the chemical name tris(prop-2-enyl) benzene-1,3,5-tricarboxylate and molecular formula C₁₈H₁₈O₆ [1] [2]. This organic compound features three allyl functional groups attached to a trimesate backbone, making it highly effective in free radical polymerization processes. In polymer chemistry, TAM serves as a coagent that facilitates the introduction of long-chain branching (LCB) into linear polypropylene (L-PP) during reactive extrusion. The compound appears as a white to light yellow powder or clear liquid with a boiling point of 175-190°C at 0.1 mm Hg and a melting point of 31-34°C [2]. Its molecular weight of 330.33 g/mol and density of 1.16 g/cm³ make it suitable for melt processing applications [2].

The significance of TAM in polymer modification lies in its ability to enhance rheological and mechanical properties of polypropylene while maintaining processability. Polypropylene is widely used in various industries due to its favorable chemical resistance and manufacturing characteristics, but its linear structure limits certain mechanical properties and melt strength. Through peroxide-mediated reactive extrusion with TAM, researchers can introduce controlled long-chain branching that improves strain hardening, melt elasticity, and crystallization behavior without significant degradation of the polymer backbone [3]. This modification approach enables the production of polypropylene materials with enhanced performance for specialized applications such as thermoforming, foaming, and injection molding.

Chemical Properties and Specifications

This compound possesses specific chemical characteristics that make it particularly suitable for reactive extrusion processes. The compound exhibits limited water solubility but dissolves readily in common organic solvents, facilitating its incorporation into polymer matrices [1]. Its molecular structure features three reactive double bonds from the allyl groups, which participate readily in free radical reactions. The compound has a flash point above 230°F, indicating reasonable thermal stability for processing, and a refractive index of approximately 1.5200 [2].

Table 1: Key Chemical and Physical Properties of this compound

Property Specification Reference
Molecular Formula C₁₈H₁₈O₆ [1] [2]
Molecular Weight 330.33 g/mol [2]
Appearance White or colorless to light yellow powder/lump/clear liquid [1] [2]
Boiling Point 175-190°C at 0.1 mm Hg [2]
Melting Point 31-34°C [2]
Flash Point >230°F [2]
Density 1.16 g/cm³ [2]
Purity 95-98% [1] [2]
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor Count 6 [2]

Commercial sources offer this compound in various purity grades ranging from 95.0% to over 98.0% [1] [2]. Researchers should select the appropriate grade based on their specific application requirements, with higher purity grades generally providing more consistent results in reactive extrusion. The compound should be stored in cool, dry conditions and handled with appropriate personal protective equipment due to its potential to cause skin and eye irritation [1]. When working with TAM, proper ventilation is essential, and precautions should be taken to avoid uncontrolled exposure to heat, sparks, or open flames during processing.

Modification Mechanism and Reaction Pathways

The modification of polypropylene using this compound occurs through a free radical mechanism mediated by organic peroxides such as dicumyl peroxide (DCP). During reactive extrusion, peroxide molecules decompose at elevated temperatures to generate alkoxy radicals that abstract tertiary hydrogen atoms from the polypropylene backbone, creating macro-radicals. These polymer-based radicals then react with the allylic double bonds of TAM molecules, leading to grafting and branching reactions rather than chain scission, which typically dominates peroxide-mediated polypropylene reactions [3].

The tri-functional nature of TAM enables the formation of complex branching architectures. Each TAM molecule contains three allyl groups that can participate in radical reactions, allowing a single TAM molecule to connect multiple polypropylene chains. This functionality facilitates the introduction of long-chain branches (LCB) rather than simple grafting, significantly altering the polymer's rheological behavior. The presence of long-chain branching manifests in strain hardening during extensional flow and deviations from terminal flow behavior, indicating enhanced melt elasticity [3]. These structural changes improve the material's processability in operations such as thermoforming and foaming where melt strength is critical.

G Polypropylene Modification with this compound Peroxide Peroxide Heat\n(180-200°C) Heat (180-200°C) Peroxide->Heat\n(180-200°C) Decomposes PP PP PP_Radical PP_Radical PP->PP_Radical Forms TAM TAM PP_Radical->TAM Attacks Allyl Group Grafed_PP Grafed_PP TAM->Grafed_PP Grafts to PP Grafed_PP->Grafed_PP Chain Propagation LCB_PP LCB_PP Grafed_PP->LCB_PP Branch Formation Radicals Radicals Heat\n(180-200°C)->Radicals Generates Radicals->PP Abstracts H

Diagram 1: Reaction mechanism for long-chain branching formation in polypropylene using this compound coagent. The process begins with peroxide decomposition and proceeds through radical formation, coagent grafting, and ultimately long-chain branch development.

The reaction pathway involves several critical stages that occur sequentially during reactive extrusion. Initially, peroxide decomposition generates radicals that create reactive sites on the polypropylene backbone. These macro-radicals then attack the allyl groups of TAM molecules, forming grafted structures. Due to the multi-functional character of TAM, these grafted sites can further react with additional macro-radicals, creating branch points that connect different polymer chains. This mechanism explains the observed increase in complex viscosity and elastic behavior in modified polypropylene compared to both virgin polypropylene and material treated with peroxide alone [3]. The resulting branched structure exhibits improved crystallization characteristics, including higher crystallization temperature and finer spherulitic morphology, which contribute to enhanced mechanical properties.

Experimental Protocol for Reactive Extrusion

Materials Preparation and Formulation

The reactive extrusion process begins with proper material preparation. Linear isotactic polypropylene (L-PP) should be characterized for its initial melt flow index and molecular weight distribution. This compound coagent is typically used at concentrations ranging from 0.1 to 1.0 wt%, while organic peroxides such as dicumyl peroxide (DCP) are employed at 0.05 to 0.3 wt% [3]. The exact ratios depend on the desired degree of branching and the specific application requirements. Lower coagent concentrations produce minimal branching, while higher concentrations increase branching density but may lead to gel formation if excessive cross-linking occurs.

Before extrusion, all materials must be properly handled and stored to prevent contamination or premature reactions. The polypropylene resin should be dried at 80°C for at least 4 hours to remove moisture, while TAM should be stored according to supplier recommendations, typically in cool, dark conditions to maintain stability. For consistent dispersion, it is advisable to prepare a masterbatch of peroxide and coagent in a small amount of polypropylene or to use carrier materials that ensure uniform distribution during the extrusion process. This preparation step is critical for achieving reproducible modification results.

Reactive Extrusion Equipment and Parameters

Reactive extrusion should be performed using a twin-screw extruder with a length-to-diameter (L/D) ratio of at least 40:1 to ensure sufficient residence time for the modification reactions [3]. The extruder must have multiple heating zones with precise temperature control and provisions for downstream venting. A typical screw configuration includes conveying elements, kneading blocks, and reverse elements that provide adequate mixing while maintaining controlled shear conditions.

Table 2: Reactive Extrusion Parameters for Polypropylene Modification with this compound

Parameter Optimal Range Importance
Extruder Type Co-rotating twin-screw Ensures efficient mixing and reaction
Screw Speed 100-300 rpm Controls shear rate and residence time
Temperature Profile 180-200°C Optimizes peroxide decomposition and melt flow
Feed Rate 5-20 kg/h Maintains consistent residence time
Screw L/D Ratio ≥40:1 Provides sufficient reaction time
Peroxide Concentration 0.05-0.3 wt% Controls radical generation rate
TAM Concentration 0.1-1.0 wt% Determines branching density

The extrusion process requires careful parameter optimization to balance reaction efficiency with material degradation. The temperature profile along the extruder barrel should gradually increase from 180°C in the feeding zone to 200°C in the die zone to ensure complete peroxide decomposition while minimizing thermal degradation. Screw speed and feed rate must be coordinated to provide a residence time of 1-3 minutes in the reaction zones, which is sufficient for the modification reactions to occur. Vacuum venting may be employed to remove volatile reaction byproducts that could affect material properties or cause porosity in the final product.

Diagram 2: Sequential workflow for reactive extrusion of coagent-modified polypropylene, highlighting critical process stages from material preparation through to final product testing.

Post-Extrusion Processing and Characterization

Following extrusion, the modified polypropylene should be immediately quenched in a water bath and pelletized to preserve the developed structure and prevent additional thermal degradation. The pellets must be thoroughly dried before any subsequent processing or characterization. For injection molding applications, standard parameters for polypropylene can be employed, though adjustments may be necessary to account for the modified rheological behavior of the material.

Comprehensive characterization protocols should include rheological analysis to confirm long-chain branching through measurements of complex viscosity, storage and loss moduli, and extensional viscosity. Mechanical testing must encompass tensile properties, impact strength, and flexural modulus according to ASTM standards. Thermal analysis should investigate crystallization behavior using differential scanning calorimetry (DSC), while morphological examination through polarized light microscopy or scanning electron microscopy can reveal changes in spherulitic structure [3]. These characterization methods collectively verify the successful introduction of long-chain branching and the resulting enhancement of material properties.

Results and Discussion of Modified Polypropylene Properties

Rheological Properties and Melt Behavior

The introduction of long-chain branching through this compound modification significantly alters the rheological behavior of polypropylene. Compared to linear polypropylene and peroxide-degraded polypropylene, the coagent-modified material exhibits higher complex viscosity at low frequencies, indicating the presence of branched structures that impede flow [3]. This deviation from terminal flow behavior is characteristic of long-chain branched polymers and reflects enhanced elasticity in the melt state. The modified polypropylene also demonstrates strain hardening in extensional flow, which is particularly beneficial for processes such as thermoforming, foaming, and film blowing where melt strength is critical.

The elastic response of TAM-modified polypropylene, as measured by storage modulus (G'), shows significant enhancement at low frequencies compared to linear counterparts. This improved elasticity contributes to better melt stability during processing and reduces issues such as sagging in thermoforming applications. The crossover point of G' and G'' typically shifts to lower frequencies in branched systems, reflecting longer relaxation times due to the topological constraints introduced by branching. These rheological modifications occur without sacrificing processability, as the viscosity at high shear rates remains comparable to or only slightly higher than linear polypropylene, ensuring compatibility with conventional processing equipment.

Mechanical Performance and Structural Properties

The mechanical properties of coagent-modified polypropylene present an interesting profile where tensile strength and modulus are maintained at levels comparable to the original linear polypropylene, despite the reduction in molecular weight that typically occurs during peroxide-mediated reactions [3]. This retention of stiffness and strength, combined with improved elongation at break and impact strength, represents a significant advantage over conventional controlled-rheology polypropylene produced by peroxide degradation alone. The mechanism behind this enhanced mechanical performance involves the formation of a finer spherulitic structure and the elimination of the skin-core morphology typically observed in injection-molded polypropylene parts.

Table 3: Comparison of Properties Between Linear PP and Coagent-Modified PP

Property Linear PP PP + Peroxide PP + Peroxide + TAM Test Method
Melt Flow Index (g/10 min) Low High Medium ASTM D1238
Complex Viscosity (low frequency) Medium Low High Rheometry
Tensile Strength (MPa) Baseline Reduced Maintained ASTM D638
Elongation at Break (%) Baseline Reduced Improved ASTM D638
Impact Strength (J/m) Baseline Reduced Improved ASTM D256
Crystallization Temperature (°C) Baseline Slightly increased Significantly increased DSC
Spherulite Size Baseline Increased Finer Microscopy

The crystallization behavior of TAM-modified polypropylene shows marked improvement, with crystallization temperatures increasing by 10-15°C compared to unmodified material [3]. This elevation in crystallization temperature indicates enhanced nucleation, which results from the branched structure creating more nucleation sites. The finer spherulitic morphology contributes to the improved mechanical properties by reducing stress concentration points and preventing the formation of large, brittle spherulites. Additionally, the disappearance of skin-core morphology in injection-molded specimens ensures more uniform properties throughout the part thickness, eliminating the weak boundary layers that often initiate failure in conventional polypropylene articles.

Quality Control and Troubleshooting Guidelines

Critical Parameter Monitoring

Successful implementation of this compound modification requires rigorous quality control measures throughout the process. Key parameters that must be monitored include the moisture content of raw materials (should be <0.02%), accuracy of ingredient ratios, temperature consistency along the extruder barrel, and stability of screw speed and feed rate. Regular sampling and testing of the extrudate for melt flow index, gel content, and color should be established as part of the quality assurance protocol. Variations in these parameters may indicate process instability or inconsistent reaction efficiency.

The rheological characterization serves as the primary indicator of successful modification, with particular attention to low-frequency viscosity and elastic modulus. Periodic confirmation of long-chain branching should be performed through extensional viscosity measurements to detect strain hardening behavior. Mechanical property testing, particularly impact strength and elongation at break, provides validation of the improved performance. Additionally, thermal analysis using DSC should be conducted to verify the increased crystallization temperature, which correlates with the desired structural modifications [3]. These analytical methods collectively ensure that the modification process consistently produces material with the target properties.

Troubleshooting Common Issues

Several issues may arise during reactive extrusion with this compound that require corrective actions. Excessive gel formation indicates cross-linking reactions have become dominant, typically resulting from too high peroxide concentration, excessive temperature, or insufficient stabilization. Reducing peroxide levels, optimizing temperature profile, or incorporating stabilizers can mitigate this issue. Inadequate modification manifests as minimal changes in rheological behavior and may result from insufficient peroxide or coagent, low processing temperature, or excessive moisture content. Increasing coagent concentration, ensuring complete peroxide decomposition, and improving material drying can address this problem.

Degradation and discoloration often signal oxidative degradation or excessive shear heating. Incorporating appropriate antioxidant packages, optimizing processing temperature, and verifying the use of nitrogen purging can minimize discoloration. Inconsistent properties along the extrusion run may indicate feeding irregularities, insufficient mixing, or fluctuating temperatures. Verifying feeder calibration, optimizing screw design for better mixing, and ensuring barrel temperature stability can improve consistency. Implementing statistical process control methods with control charts for critical parameters helps detect deviations early and maintain product quality throughout production runs.

Applications and Industrial Relevance

The property profile of this compound-modified polypropylene makes it particularly suitable for applications requiring enhanced melt strength and improved mechanical performance. In thermoforming operations, the strain hardening behavior provides better control over wall thickness distribution and enables the production of deeper draws without tearing. For foam applications, the increased melt elasticity prevents cell collapse during expansion, resulting in lower density foams with more uniform cell structure [3]. These foams find use in automotive, packaging, and insulation applications where weight reduction and thermal properties are important.

Injection molding represents another significant application area, where the modified polypropylene offers advantages through faster cycle times (due to higher crystallization temperature) and more uniform morphological structure that minimizes warpage and improves dimensional stability. The elimination of skin-core morphology enhances the mechanical performance of injection-molded parts, making them suitable for structural applications in automotive components, consumer goods, and appliances. Additionally, the balance of maintained stiffness with improved toughness expands polypropylene's utility in engineering applications where impact resistance is required without sacrificing rigidity.

Conclusion and Future Perspectives

This compound serves as an effective coagent for introducing long-chain branching into polypropylene through reactive extrusion, enabling the development of materials with enhanced rheological and mechanical properties. The modification protocol outlined in this document provides researchers with a reproducible method for producing coagent-modified polypropylene with controlled structure-property relationships. The resulting materials maintain tensile strength and modulus while improving impact resistance, elongation at break, and crystallization temperature—a combination of attributes difficult to achieve through conventional polypropylene modification approaches.

Future developments in this field may focus on optimizing coagent blends combining TAM with other multi-functional monomers to achieve specific property profiles. There is also growing interest in reactive extrusion compatibilization of polypropylene blends and composites using TAM chemistry to enhance interfacial adhesion. As sustainability considerations become increasingly important, research exploring the incorporation of recycled content in TAM-modified systems may expand the environmental benefits of this technology. The continued refinement of this compound modification protocols promises to further broaden the application range of polypropylene in demanding engineering contexts.

References

Comprehensive Application Notes and Protocols: Triallyl Trimesate and Dicumyl Peroxide (DCP) Crosslinking System

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Crosslinking Fundamentals

Dicumyl peroxide (DCP) is an organic peroxide that serves as a highly efficient free radical initiator in polymer crosslinking applications. With the chemical formula C₁₈H₂₂O₂ and molar mass of 270.37 g/mol, DCP appears as a white to off-white crystalline powder that decomposes upon heating to generate free radical species that initiate crosslinking reactions. The fundamental mechanism involves homolytic cleavage of the relatively weak peroxide bond (O-O) when exposed to elevated temperatures, typically in the range of 130-180°C. This decomposition yields two cumyloxy radicals that subsequently abstract hydrogen atoms from polymer chains, creating polymer macro-radicals that can combine to form carbon-carbon crosslinks between polymer chains. [1] [2] [3]

Triallyl trimesate (TAM) functions as a multifunctional coagent in peroxide-initiated crosslinking systems, characterized by the presence of three allylic functional groups in its molecular structure. These allylic groups exhibit enhanced reactivity toward free radicals due to the stabilization effect provided by the adjacent double bonds. When used in combination with DCP, TAM significantly improves crosslinking efficiency by participating in the radical reactions and forming extensive network structures through its multiple reactive sites. The incorporation of TAM facilitates the formation of more uniform crosslink distributions and enhances the ultimate crosslink density, resulting in improved mechanical properties, thermal stability, and solvent resistance in the modified polymer matrices. [4]

Materials and Equipment

Chemical Materials

Table 1: Chemical Materials Required for Crosslinking

Material Specifications Purpose Storage Conditions
Dicumyl Peroxide (DCP) ≥99% purity, CAS 80-43-3 Free radical initiator 2-8°C, protected from light and moisture
This compound (TAM) Technical grade, ≥95% purity Multifunctional crosslinking coagent Room temperature, sealed container
Polymer Matrix (PLA, PE, etc.) Pellet form, dried Base material for crosslinking According to polymer specifications
Antioxidants (optional) Irganox 1010 or equivalent Prevent oxidative degradation Room temperature, dry conditions
Solvents (acetone, chloroform) Analytical grade Extraction and purification Room temperature in sealed containers
Equipment and Instruments
  • Melt Processing Equipment: Torque rheometer (Haake or equivalent) with mixer chambers or twin-screw extruder capable of precise temperature control (±1°C)
  • Compression Molding Press: Heated platen press with temperature range up to 200°C and pressure capacity of 10-20 metric tons
  • Analytical Instruments: Fourier Transform Infrared (FTIR) Spectrometer with heated cell for in situ monitoring, Differential Scanning Calorimetry (DSC) for thermal analysis, Torque Rheometer for monitoring crosslinking kinetics, Gel Permeation Chromatography (GPC) for molecular weight distribution analysis [5] [4]
  • Laboratory Safety Equipment: Fume hood for handling chemicals, explosion-proof oven for sample drying, personal protective equipment including heat-resistant gloves and safety goggles

Experimental Protocols

Preparation of Crosslinked Polymer Systems

3.1.1 Formulation Design

The crosslinking efficiency and final properties of the modified polymer depend significantly on the careful formulation of the peroxide-coagent system. For most applications involving poly(lactic acid) (PLA) or polyethylene, the recommended starting concentration of DCP ranges between 0.1-1.5% by weight, while this compound is typically used at 0.5-3.0% by weight. The optimal ratio of TAM to DCP generally falls in the range of 2:1 to 4:1 depending on the desired crosslink density and gel content. When designing formulations, consider that higher DCP concentrations will increase the crosslinking rate but may also elevate the risk of polymer degradation through chain scission reactions. [4] [6]

3.1.2 Pre-compounding Procedures

  • Polymer Drying: Pre-dry the polymer matrix (e.g., PLA) in a circulating air oven at 80°C for at least 4 hours to reduce moisture content below 0.02%. Moisture can hydrolyze the ester linkages in polyester matrices and interfere with the crosslinking reactions.

  • Masterbatch Preparation: To ensure uniform distribution of the crosslinking components, prepare a concentrated masterbatch containing 5-10% TAM and 2-5% DCP in the base polymer. Dissolve the components in a volatile solvent (e.g., acetone or chloroform) followed by slow evaporation with continuous mixing to achieve a homogeneous distribution. Alternatively, the masterbatch can be prepared by melt compounding at temperatures below the decomposition temperature of DCP (typically <120°C). [4]

3.1.3 Melt Blending and Crosslinking

  • Mixing Procedure: Charge the dried polymer and masterbatch into the pre-heated mixing chamber of a torque rheometer at the recommended processing temperature (160-180°C for PLA). Maintain the rotor speed at 30-60 rpm and monitor the torque development throughout the process. The typical mixing time is 5-15 minutes, depending on the crosslinking kinetics.

  • Crosslinking Monitoring: Observe the torque evolution as an indicator of crosslinking progression. Initially, the torque decreases as the polymer melts, then increases significantly as crosslinking develops and molecular weight increases. The stabilization of torque indicates the completion of major crosslinking reactions. Record the maximum torque value and stabilization time for crosslinking kinetics analysis. [6]

Processing Parameters Optimization

Table 2: Optimal Processing Parameters for Different Polymer Systems

Polymer Type Temperature Range (°C) DCP Concentration (wt%) TAM Concentration (wt%) Processing Time (min) Key Outcomes
Poly(lactic acid) 170-190 0.2-0.8 1.0-2.5 5-10 Long-chain branching, improved melt strength
Low-Density Polyethylene 160-180 0.5-1.5 1.5-3.0 8-15 Crosslinked network, enhanced thermal stability
Epoxidized Natural Rubber 150-170 0.5-2.0 1.0-2.0 5-12 Dynamic vulcanization, improved mechanical properties

Characterization Methods

Crosslinking Efficiency Assessment

4.1.1 Gel Content Measurement

The gel content represents the insoluble fraction of the crosslinked polymer and directly indicates the crosslinking density. Precisely weigh a sample (approximately 0.1g, recorded as W₁) and place it in a pre-weighed wire mesh cage (recorded as W₂). Submerge the assembly in an appropriate refluxing solvent (chloroform for PLA, xylene for polyolefins) for 6 hours to extract the soluble fraction. After extraction, dry the sample to constant weight in a vacuum oven at 60°C (recorded as W₃). Calculate the gel content using the formula: Gel Content (%) = [(W₃ - W₂) / W₁] × 100. A higher gel content indicates more extensive crosslink formation and network development. [4]

4.1.2 Fourier Transform Infrared (FTIR) Spectroscopy

Employ in situ FTIR spectroscopy to monitor the chemical changes during crosslinking reactions. Prepare thin films of the samples by compression molding at temperatures below the DCP decomposition point. Collect spectra in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Pay particular attention to the following spectral regions: the carbonyl stretch region (1750 cm⁻¹ for PLA) for possible changes in ester groups, the allylic C-H stretching (3080 cm⁻¹) and C=C stretching (1640 cm⁻¹) for consumption of TAM double bonds, and the hydroxyl region (3200-3600 cm⁻¹) for possible oxidation products. Time-dependent monitoring at crosslinking temperatures provides insights into the reaction kinetics and mechanism. [5]

Thermal and Rheological Analysis

4.2.1 Differential Scanning Calorimetry (DSC)

DSC analysis provides critical information about the thermal transitions and crystallization behavior of crosslinked polymers. Seal 5-10 mg samples in aluminum crucibles and perform heating-cooling-heating cycles from -50°C to 200°C at a scanning rate of 10°C/min under nitrogen atmosphere. Determine the glass transition temperature (Tg), cold crystallization temperature (Tc), melting temperature (Tm), and degree of crystallinity from the first heating scan. The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = [ΔHm / (ΔH°m × w)] × 100, where ΔHm is the measured melting enthalpy, ΔH°m is the theoretical melting enthalpy for 100% crystalline polymer (93 J/g for PLA), and w is the polymer weight fraction in the sample. Crosslinking typically increases Tc and decreases Xc due to restricted chain mobility. [4] [6]

4.2.2 Rheological Analysis

Rheological measurements evaluate the viscoelastic properties and melt strength of crosslinked polymers. Perform small-amplitude oscillatory shear measurements using a parallel-plate rheometer with 25mm diameter plates at 180°C under nitrogen atmosphere. Conduct frequency sweeps from 0.1 to 100 rad/s at a strain amplitude within the linear viscoelastic region. Crosslinked samples typically exhibit higher complex viscosity at low frequencies, increased storage modulus (G'), and a plateau in G' at low frequencies, indicating the formation of a three-dimensional network structure. These rheological changes confirm the successful introduction of long-chain branching or crosslinking structures. [4] [6]

The following workflow diagram illustrates the complete experimental procedure from sample preparation to characterization:

G cluster_prep Sample Preparation cluster_process Crosslinking Process cluster_char Characterization Start Start Experimental Procedure Dry Dry Polymer Matrix (80°C for 4+ hours) Start->Dry MB Prepare Masterbatch (5-10% TAM, 2-5% DCP) Dry->MB Blend Melt Blending (160-190°C, 30-60 rpm) MB->Blend Monitor Monitor Torque Development Blend->Monitor Crosslink Crosslinking Reaction (5-15 minutes) Monitor->Crosslink Mold Compression Mold Sample for Testing Crosslink->Mold Gel Gel Content Measurement Mold->Gel FTIR FTIR Analysis Mold->FTIR DSC DSC Thermal Analysis Mold->DSC Rheo Rheological Testing Mold->Rheo Analyze Analyze Data and Draw Conclusions Gel->Analyze FTIR->Analyze DSC->Analyze Rheo->Analyze End End Protocol Analyze->End

Applications and Performance Data

Research Findings and Performance Outcomes

Table 3: Performance Outcomes of DCP/TAM Crosslinking in Various Polymer Systems

Polymer System Mechanical Properties Thermal Properties Rheological Properties Key Applications
Poly(lactic acid) Improved melt strength and elongation at break; Reduced brittleness Increased cold crystallization temperature; Modified crystallinity Enhanced melt elasticity; Higher zero-shear viscosity Biomedical devices, 3D printing filaments, thermoformed packaging
Low-Density Polyethylene Increased tensile strength and elastic modulus; Improved creep resistance Enhanced thermal stability; Higher Vicat softening temperature Significantly increased melt strength; Pronounced shear-thinning Cable insulation, crosslinked foam, pipe materials
Epoxidized Natural Rubber/Polypropylene Blends Superior tensile properties; Improved elasticity recovery Better heat aging resistance; Stable mechanical properties at elevated temperatures Crosslinked rubber phase in thermoplastic vulcanizates Automotive components, seals and gaskets, impact-modified materials

The application of DCP and this compound in poly(lactic acid) modification has demonstrated significant improvements in the material's processing window and mechanical performance. Research shows that reactive extrusion of PLA with 0.73 wt% DCP and appropriate TAM content resulted in obvious crystallization behavior changes, potentially forming a new crystalline structure when DCP concentration reached 1.4 wt%. The hydrolytic degradation studies of branched PLA produced by reactive extrusion with DCP and TAM revealed that the crosslinked samples maintained better structural integrity during degradation compared to linear PLA, as evidenced by monitoring the mass loss, molar mass distributions, and thermal properties of specimens exposed to hydrolytic degradation at 60°C. These characteristics make the crosslinked PLA particularly suitable for applications requiring improved thermal resistance and shape stability. [4] [6]

The following diagram illustrates the chemical mechanism of DCP and TAM in polymer crosslinking:

G DCP Dicumyl Peroxide (C18H22O2) Heat Heat Application (130-180°C) DCP->Heat Decomposition Radicals Cumyloxy Radicals (2 × C6H5C(CH3)2O·) Heat->Radicals Homolytic Cleavage PolymerH Polymer Chain (-CH2-) Radicals->PolymerH H Abstraction PolymerRadical Polymer Macro-Radical (-C·-) PolymerH->PolymerRadical Radical Formation TAM This compound (Multifunctional Coagent) PolymerRadical->TAM Addition Reaction Crosslinked Crosslinked Polymer Network (3D Structure) TAM->Crosslinked Network Formation

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Incomplete Crosslinking or Low Gel Content: This may result from insufficient peroxide concentration, inadequate mixing, or processing temperatures below the optimal decomposition range of DCP. Solution: Verify the actual temperature in the mixing chamber using an independent thermometer, ensure proper masterbatch distribution, and confirm that the DCP has not degraded during storage by checking the melting point (should be ≥39°C). [2]

  • Excessive Crosslinking or Premature Scorching: Manifested by extremely high torque during processing, difficulty in mixing, or surface imperfections in the final product. This typically occurs due to excessively high peroxide levels or prolonged processing times at high temperatures. Solution: Implement a stepwise heating procedure where the polymer is first melted before adding the peroxide-containing masterbatch, optimize the DCP concentration within the recommended range (0.2-1.5%), and consider using half-life data for DCP to determine appropriate processing times. [1] [6]

  • Unpleasant Odor or Blooming Phenomenon: DCP decomposition produces volatile byproducts including cumyl alcohol, acetophenone, and α-methylstyrene, which can cause odor issues and surface blooming. Solution: Optimize the peroxide-to-coagent ratio to maximize efficiency and minimize residual decomposition products, implement an effective venting system during processing, or consider post-processing annealing to drive off volatiles. Research indicates that alternative multifunctional peroxides such as 2,4-diallyloxy-6-tert-butylperoxy-1,3,5-triazine (DTBT) may reduce unpleasant odors while maintaining good mechanical properties. [7]

Safety Considerations

Dicumyl peroxide is a strong oxidizer and requires careful handling to prevent hazardous situations. Always store DCP in a cool, dry place away from heat sources and incompatible materials such as strong acids, bases, and reducing agents. Use appropriate personal protective equipment including safety glasses, chemical-resistant gloves, and lab coats when handling the peroxide. During processing, ensure adequate ventilation and fume extraction to remove decomposition products. This compound, while less hazardous, should still be handled with care to avoid skin contact or inhalation of vapors. [1] [2]

Conclusion

The crosslinking system comprising dicumyl peroxide as initiator and This compound as multifunctional coagent provides an effective method for modifying the properties of various polymers. This protocol has detailed the optimized procedures for implementing this crosslinking technology, from formulation design and melt processing to comprehensive characterization. The DCP/TAM system enables precise control over the crosslink density and network structure, allowing researchers to tailor materials for specific applications requiring improved thermal stability, mechanical properties, and melt strength. When properly implemented according to these application notes, this crosslinking approach significantly enhances polymer performance while maintaining processability.

References

Chemical Profile and Evidence of Branching Capability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of triallyl trimesate (TAM) and the direct evidence supporting its function as a branching agent.

Property Value / Evidence Source
Chemical Name Triallyl 1,3,5-benzenetricarboxylate [1]
CAS Number 17832-16-5 [1]
Molecular Formula C18H18O6 [1]
Molecular Weight 330.33 g/mol [1]
Physical Form Liquid or low melting point solid (31-34 °C) [1]
Role in Polymerization Crosslinker / Branching Agent [2]
Key Experimental Finding Forms fused aggregate powders via a combination of hydrocarbon addition and allyl group oligomerization, a mechanism that introduces branching. [2]
Particle Size (TAM-g-tetradecane) Primary particles on the order of 500 nm in diameter. [2]

Proposed Experimental Workflow and Protocol

Based on the synthesis method described for creating crosslinked powders, here is a generalized protocol for using TAM as an LCB agent in precipitation polymerization. You will need to adapt and optimize conditions like temperature, monomer ratios, and solvent system for your specific polymer drug delivery system.

The following diagram outlines the core experimental workflow.

G Start Start: Protocol for LCB Introduction using TAM Step1 1. Reaction Mixture Preparation • Dissolve TAM and primary monomer in a non-solvent (e.g., tetradecane) • Add radical initiator Start->Step1 Initiate Step2 2. Precipitation Polymerization • Heat mixture under inert atmosphere • Maintain temperature with stirring • Polymer particles form and precipitate Step1->Step2 Charge reactor Step3 3. Product Isolation • Cool reaction mixture • Filter or centrifuge to collect solid • Wash with solvent to remove impurities Step2->Step3 Reaction complete Step4 4. Product Analysis • Thermogravimetric Analysis (TGA) • Differential Scanning Calorimetry (DSC) • Gel Permeation Chromatography (GPC) Step3->Step4 Dry product End End: Characterized LCB Polymer Step4->End Data review

Detailed Methodology

Materials

  • LCB Agent: this compound (TAM) [1].
  • Primary Monomer: (e.g., a pharmaceutically relevant ester or lactide).
  • Solvent: A non-solvent for the resulting polymer (e.g., tetradecane, as used in the study) [2].
  • Initiator: A radical initiator suitable for your temperature range (e.g., AIBN).
  • Equipment: Reactor vessel with stirrer, heating mantle, temperature controller, condenser, and inert gas supply.

Procedure

  • Reaction Mixture Preparation: In a suitable reaction flask, dissolve the primary monomer and TAM (typically 83-88% by weight of the final powder based on the study) in the solvent [2]. Add the radical initiator.
  • Precipitation Polymerization: Purge the mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen. Heat the reaction mixture with constant stirring to the initiation temperature (e.g., 70-80°C for AIBN) and maintain for several hours. The polymer will form and precipitate out of the solution as a powder [2].
  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the solid product by filtration or centrifugation. Wash the product thoroughly with a solvent like methanol to remove any unreacted monomers or solvent, and then dry under vacuum.

Critical Analytical Techniques for LCB Characterization

Confirming the successful introduction of Long-Chain Branching (LCB) is crucial. The table below outlines key techniques.

Technique Purpose & Key Measurement Interpretation for LCB
Triple-Detector GPC (GPC-MALS-VIS) Measure radius of gyration (Rg) and intrinsic viscosity [η] across molar mass (M) distribution. LCB causes a lower slope in log(Rg) vs. log(M) plot vs. linear polymer. LCB also causes a decrease in [η] at a given molar mass [3] [4].
Thermal Analysis (DSC/TGA) DSC: Measure melting temperature (Tm) and crystallinity. TGA: Assess thermal decomposition profile. LCB can reduce crystallinity and lower Tm. TGA can show shifts in decomposition profiles [2].

Important Considerations for Drug Development

For researchers developing polymer-based therapeutics, several factors are critical:

  • Dose Optimization is Paramount: The degree of branching introduced by TAM will directly impact your polymer's properties, which in turn affects drug release kinetics, biodegradation, and ultimately, efficacy and toxicity. Formal dose (i.e., branching level) optimization should be conducted later in development, after establishing that the polymer system has clinical activity, to avoid exposing a large number of patients to an ineffective formulation [5].
  • Lead Optimization Strategy: The use of TAM can be viewed as a "lead optimization" step for your polymer carrier. The goal is to improve characteristics like drug release profile and safety (reduced toxicity potential) by modifying the polymer's core structure [6].
  • Analytical Scaledown: The characterization methods mentioned (e.g., GPC-MALS) can be miniaturized and automated for high-throughput screening during the early polymer candidate selection process [6].

References

Comprehensive Application Notes and Protocols: Enhancing Polylactic Acid (PLA) Melt Strength Using Triallyl Trimesate (TAM) for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PLA Modification Challenges and Solutions

Polylactic acid (PLA) has emerged as a leading biodegradable polymer for pharmaceutical and medical applications due to its biocompatibility, regulatory approval for human use, and versatility in processing. However, widespread adoption of PLA in advanced drug delivery systems has been limited by several critical shortcomings in its native state. The inherent brittleness and slow crystallization kinetics of pure PLA often result in suboptimal performance during processing and in final applications. Additionally, PLA exhibits low melt strength, which severely restricts its use in processes requiring significant melt stability such as foaming, film blowing, and fiber spinning. These limitations become particularly problematic in pharmaceutical applications where precise control over microstructure, degradation rates, and drug release profiles is essential.

Reactive modification has emerged as a powerful strategy to overcome these limitations without compromising PLA's biodegradability and biocompatibility. The incorporation of triallyl trimesate (TAM), a trifunctional co-agent, in combination with dicumyl peroxide (DCP) as a free radical initiator, enables the formation of branched and cross-linked structures within the PLA matrix through reactive extrusion. This approach significantly enhances the melt strength and rheological properties of PLA while maintaining its fundamental biodegradable character. These improvements open new possibilities for pharmaceutical applications including controlled-release formulations, advanced drug delivery systems, and tissue engineering scaffolds where precise control over polymer morphology and degradation behavior is critical. The following application notes provide detailed protocols and characterization data for researchers seeking to implement this promising technology in pharmaceutical development.

Materials and Formulation

Required Materials and Equipment
2.1.1 Materials
  • Polylactic acid (PLA): Commercial grade (e.g., PLA 4032D from NatureWorks LLC) with specific characteristics including a melt flow index of 6 g/10 min (2.16 kg load) at 190°C and a density of 1.23 g/cm³. PLA should be thoroughly dried before processing, typically at 80°C under vacuum for 12 hours to prevent hydrolysis during melt processing. [1]

  • This compound (TAM): Trifunctional co-agent, typically 97-99% purity, serving as the branching/cross-linking agent. TAM should be stored in cool, dark conditions to prevent premature polymerization or degradation.

  • Dicumyl peroxide (DCP): Free radical initiator, with a molecular weight of 270.37 g/mol and melting point between 39-41°C. DCP is thermally labile and decomposes at processing temperatures to generate free radicals that initiate the reaction with TAM and PLA chains. [1]

  • Polyhydroxyoctanoate (PHO): Optional impact modifier for PLA blends, containing approximately 98 mol% 3-hydroxyoctanoate and 2 mol% 3-hydroxyhexanoate. PHO exhibits a melting peak at 63°C and crystallinity of approximately 15%. [2]

2.1.2 Equipment
  • Twin-screw extruder: Co-rotating type with L/D ratio of 40 and multiple heating zones capable of precise temperature control from 140-200°C. The extruder should be equipped with a gravimetric feeder for accurate dosing of minor components.

  • Compression molding machine: (e.g., Carver laboratory Model) capable of applying specific pressure (1-10 MPa) and temperature control (180-200°C) for specimen preparation.

  • Rheometer: Stress-controlled rotational rheometer (e.g., Visco Tech, Reologica) with parallel plate geometry (20-mm diameter) for melt rheology characterization, and optionally equipped with extensional viscosity fixture (SER-2 universal testing platform).

  • Differential Scanning Calorimeter (DSC): Standard instrument (e.g., TA Instruments Q100) with temperature range from -50°C to 200°C and controlled cooling capability for crystallization studies.

  • Tensile testing machine: (e.g., Instron 3369) compliant with ASTM D638 for mechanical property characterization.

Formulation Design

Table 1: Standard Formulation for TAM-Modified PLA

Component Concentration (wt%) Function Notes
PLA 98.7-99.7 Base polymer Dried thoroughly before use
TAM 0.5-1.5 Co-agent Trifunctional monomer
DCP 0.1-0.5 Initiator Free radical source
PHO (optional) 5-15 Impact modifier For enhanced ductility

Table 2: Effect of Formulation Variations on PLA Properties

Formulation Melt Strength Crystallization Rate Impact Strength Recommended Applications
PLA + 0.3% DCP + 1% TAM High Moderate increase Unchanged Extrusion, injection molding
PLA + 10% PHO + 0.3% DCP + 1% TAM Very high Significant increase Improved Foaming, blow molding
PLA + 0.05% DCP + 0.6% Joncryl Moderate Moderate increase Slight decrease Film applications

[1] [2]

Experimental Protocols

Reactive Compounding Procedure

Reactive extrusion is the critical first step in modifying PLA with TAM to enhance melt strength. The procedure involves precise control of temperature, screw speed, and residence time to ensure optimal reaction between PLA, DCP, and TAM. Before processing, PLA must be thoroughly dried to minimize hydrolytic degradation during melt processing. Place PLA pellets in a vacuum oven at 80°C for at least 12 hours to reduce moisture content to below 250 ppm. [1]

  • Step 1: Preparatory Procedures

    • Weigh all components accurately according to the desired formulation (Table 1).
    • Pre-mix PLA pellets with TAM and DCP using a tumbler mixer for 15-30 minutes to ensure uniform distribution of the additives before extrusion.
    • Set the twin-screw extruder temperature profile to achieve a melt temperature of approximately 180°C. A recommended profile from hopper to die is: Zone 1: 140°C, Zone 2: 160°C, Zones 3-8: 180°C, Die: 190°C.
  • Step 2: Extrusion Parameters

    • Set the screw speed to 200-250 rpm to ensure adequate mixing and appropriate residence time.
    • Maintain a feed rate of 5-6 g/min for laboratory-scale extruders (e.g., DSM micro-compounder).
    • Monitor torque and melt pressure during extrusion to ensure stable processing conditions.
    • Collect extrudate through a strand die and cool in a water bath before pelletizing.
  • Step 3: Post-processing

    • Dry the pelletized material at 60°C for 4 hours to remove moisture absorbed during cooling.
    • For compression molding, pre-heat the material at 190°C for 3 minutes without pressure, then apply 1 MPa pressure for 6 minutes, followed by cooling to room temperature under pressure.

reactive_extrusion_workflow start Start Material Preparation dry_pla Dry PLA at 80°C for 12h start->dry_pla weigh Weigh Components (PLA, TAM, DCP, PHO) dry_pla->weigh premix Pre-mix components using tumbler mixer weigh->premix set_temp Set extruder temperature profile (140-190°C) premix->set_temp extrude Reactive extrusion at 200-250 rpm set_temp->extrude monitor Monitor torque and melt pressure extrude->monitor pelletize Strand cooling and pelletizing monitor->pelletize dry_pellets Dry pellets at 60°C for 4 hours pelletize->dry_pellets mold Compression molding at 190°C, 1 MPa, 6 min dry_pellets->mold end Final modified PLA specimens mold->end

Diagram 1: Workflow for reactive compounding of TAM-modified PLA

Rheological Characterization Protocol

Melt rheology characterization is essential for quantifying the improvement in melt strength following TAM modification. The protocol focuses on measuring both shear and extensional viscosities, which are critical indicators of melt strength improvement.

  • Step 1: Oscillatory Shear Measurements

    • Load approximately 1.0 g of sample between parallel plates (20-mm diameter) of the rheometer.
    • Set the testing gap to 1.0 mm and allow sample equilibration at 180°C for 2 minutes to ensure thermal stability.
    • Perform a strain sweep test (0.1-100% strain) at constant frequency (1 rad/s) to determine the linear viscoelastic region.
    • Conduct a frequency sweep test from 0.1 to 100 rad/s at a strain within the linear viscoelastic region.
    • Record storage modulus (G'), loss modulus (G"), and complex viscosity (η*) as functions of frequency.
  • Step 2: Extensional Viscosity Measurements

    • Load the sample onto the extensional viscosity fixture (SER-2) pre-heated to 180°C.
    • Allow 5 minutes for temperature equilibration before starting the test.
    • Perform tests at extension rates ranging from 0.10 to 10 s⁻¹.
    • Record the transient extensional viscosity as a function of time for each extension rate.
    • Calculate the strain hardening coefficient as the ratio of extensional viscosity to three times the shear viscosity at comparable deformation rates.
Thermal Analysis and Crystallization Kinetics

Thermal characterization provides critical information about crystallization behavior, which is significantly affected by TAM modification. The following DSC protocol evaluates the non-isothermal crystallization kinetics of modified PLA.

  • Step 1: Sample Preparation and Instrument Calibration

    • Prepare samples of 5-10 mg in hermetically sealed aluminum pans.
    • Calibrate the DSC using indium and zinc standards for temperature and enthalpy accuracy.
    • Perform all measurements under nitrogen purge (50 mL/min) to prevent oxidative degradation.
  • Step 2: Non-isothermal Crystallization Test

    • Heat samples from 25°C to 200°C at 20°C/min to erase thermal history.
    • Hold at 200°C for 3 minutes to ensure complete melting.
    • Cool to 25°C at a controlled rate (typically 10-20°C/min) while recording the crystallization exotherm.
    • Reheat to 200°C at 20°C/min to observe melting behavior.
    • Calculate the degree of crystallinity using the equation: [ X_c(%) = \frac{(\Delta H_m - \Delta H_{cc})}{\Delta H_{100} \times w} \times 100% ] where (\Delta H_m) is the melting enthalpy, (\Delta H_{cc}) is the cold crystallization enthalpy, (\Delta H_{100}) is the theoretical melting enthalpy of 100% crystalline PLA (93 J/g), and (w) is the weight fraction of PLA in the blend.
Mechanical Testing Protocol

Mechanical properties evaluation ensures that the enhanced melt strength does not come at the expense of other critical performance parameters.

  • Step 1: Tensile Testing

    • Prepare specimens according to ASTM D638 using compression molding at 190°C.
    • Condition specimens at 23°C and 50% relative humidity for at least 48 hours before testing.
    • Perform tests using a universal testing machine with a crosshead speed of 5 mm/min.
    • Report tensile strength, elongation at break, and tensile modulus from at least five replicates.
  • Step 2: Impact Testing

    • Prepare unnotched specimens according to ISO 180.
    • Use an Izod impact tester with a 2.75 J pendulum.
    • Test at least five specimens and report average impact strength.

Results and Discussion

Chemical Mechanisms and Structural Modifications

The enhancement in PLA melt strength through TAM modification originates from the formation of a branched macromolecular architecture through free-radical-induced reactions. When DCP decomposes at processing temperatures, it generates free radicals that abstract hydrogen atoms from the PLA backbone, creating macro-radicals. These macro-radicals then react with the allylic groups of TAM molecules, which function as polyfunctional branching points. The resulting structure contains long-chain branches that significantly alter the rheological behavior of PLA without forming extensive cross-links that would compromise processability. [3]

This mechanism differs fundamentally from other modification approaches such as chain extension with Joncryl, which primarily extends linear chains through epoxy-carboxyl reactions. The TAM-induced branching creates a distinctive viscoelastic profile characterized by enhanced strain hardening and improved melt elasticity, both critical for melt strength. In blends containing PHO, the free radicals may preferentially react with the more labile hydrogen atoms on the PHO backbone, creating copolymer structures at the interface that act as compatibilizers, leading to finer dispersion of the PHO phase and improved mechanical properties. [2]

reaction_mechanism dcp DCP initiator heating radical Free radical generation dcp->radical pla_radical PLA macro-radical formation radical->pla_radical branching Branch point formation via allylic groups pla_radical->branching tam TAM co-agent (trifunctional) tam->branching branched_pla Branched PLA structure branching->branched_pla

Diagram 2: Chemical mechanism of TAM-mediated branching in PLA

Rheological Properties and Melt Strength Enhancement

The introduction of branching through TAM modification profoundly impacts the rheological behavior of PLA. The response of modified PLA in both shear and extensional flow fields demonstrates significant improvements in melt strength, which are quantified in Table 3.

Table 3: Rheological Properties of TAM-Modified PLA

Sample Complex Viscosity at 0.1 rad/s (Pa·s) Storage Modulus at 0.1 rad/s (Pa) Strain Hardening Coefficient Zero-shear Viscosity (Pa·s)
Neat PLA 1,200 180 1.0 1,500
PLA + 1% TAM 8,500 1,450 3.8 12,000
PLA + 10% PHO + 1% TAM 15,200 3,200 5.2 25,000

[3] [2]

The substantial increase in complex viscosity at low frequencies (approximately 7-fold for PLA-TAM) indicates the formation of a branched structure with longer relaxation times. The enhanced storage modulus demonstrates improved melt elasticity, which contributes directly to better melt strength and melt stability during processing. Most notably, the strain hardening behavior in extensional flow, quantified by the strain hardening coefficient, shows remarkable improvement. While neat PLA exhibits no strain hardening (coefficient ≈ 1.0), TAM-modified PLA shows coefficients up to 5.2, indicating exceptional resistance to extensional deformation—a critical property for processes like foaming and film blowing where melt stability is essential. [2]

Crystallization Behavior and Thermal Properties

The TAM modification significantly influences the crystallization behavior of PLA, acting as an effective nucleating agent despite not being added for this purpose. This nucleation effect is attributed to the formation of TAM-rich nanoparticles during reactive processing that provide heterogeneous nucleation sites. The changes in crystallization behavior are quantified in Table 4.

Table 4: Thermal Properties and Crystallization Behavior of TAM-Modified PLA

Sample Cold Crystallization Temp (°C) Crystallization Peak during Cooling (°C) Crystallinity (%) Crystallization Half-time (min)
Neat PLA 110 Not observed 12.5 0.38
PLA + 1% TAM Not observed 133 26.7 0.60
PLA + 10% PHO + 1% TAM Not observed 128 46.7 0.55

[3] [2]

The disappearance of the cold crystallization peak and the appearance of a distinct crystallization exotherm during cooling demonstrate significantly improved crystallization kinetics. The more than two-fold increase in crystallinity for PLA-TAM and nearly four-fold increase for PLA/PHO-TAM blends indicate that the modified materials can achieve much higher levels of crystallinity under conventional processing conditions. Although the crystallization half-time increases slightly with modification, this is offset by the much higher ultimate crystallinity and the ability to crystallize at higher temperatures, which improves process efficiency. [2]

Mechanical Performance and Morphological Characteristics

The mechanical properties of TAM-modified PLA represent a balance between the benefits of enhanced melt strength and potential reductions in ductility. The data in Table 5 illustrates how formulation adjustments can optimize these properties for specific applications.

Table 5: Mechanical Properties of TAM-Modified PLA and Blends

Sample Tensile Strength (MPa) Elongation at Break (%) Impact Strength (kJ/m²) Tensile Modulus (GPa)
Neat PLA 58.2 6.5 12.8 3.5
PLA + 1% TAM 64.1 5.8 11.9 3.7
PLA + 10% PHO 51.3 32.4 24.6 2.8
PLA + 10% PHO + 1% TAM 54.7 18.3 19.2 3.1

[3] [2]

The modification of PLA with TAM alone results in a 10% increase in tensile strength and a slight increase in modulus, attributed to the higher crystallinity and branching. There is a modest reduction in elongation at break and impact strength, which is characteristic of branched polymers. When PHO is incorporated as an impact modifier, the blend shows significantly improved ductility (5-fold increase in elongation) and enhanced impact strength (92% increase). The addition of TAM to the PLA/PHO blend reduces these values somewhat compared to the unmodified blend but maintains substantial improvements over neat PLA. This reduction is attributed to the presence of cross-linked structures (approximately 20% gel content) that restrict plastic deformation while still allowing substantial energy dissipation during impact. [2]

Pharmaceutical Applications and Conclusions

Applications in Drug Delivery Systems

The enhanced melt strength achieved through TAM modification opens new possibilities for pharmaceutical applications, particularly in controlled-release formulations and advanced drug delivery systems. The improved rheological properties enable the production of complex structures with precise morphological control, which is essential for tuning drug release profiles. Specific applications include:

  • Microcellular foams for drug delivery scaffolds with high surface area-to-volume ratios, enabling rapid initial release followed by sustained delivery. The strain hardening behavior of TAM-modified PLA prevents cell collapse during foaming, resulting in more uniform cell structures.

  • Core-shell fibers for dual-drug delivery systems, where the enhanced melt strength enables stable fiber formation during melt spinning processes. The improved crystallization behavior also leads to more consistent morphological development in the final fibers.

  • Nanoparticles and microparticles with controlled internal morphology for tailored drug release profiles. The modified crystallization behavior influences drug distribution within the particles, providing an additional mechanism for release rate control.

  • Injectable in-situ forming implants that require specific viscoelastic properties for syringeability and controlled depot formation upon injection. The enhanced melt elasticity improves shape retention at body temperature.

Processing Recommendations for Pharmaceutical Applications

When implementing TAM-modified PLA in pharmaceutical applications, several processing considerations should be emphasized:

  • Temperature sensitivity: Although thermal stability is improved compared to neat PLA, processing temperatures should not exceed 200°C to prevent degradation of active pharmaceutical ingredients (APIs) and excessive polymer degradation.

  • Shear sensitivity: The modified PLA exhibits greater shear sensitivity, requiring adjustment of processing parameters. For injection molding, use moderate injection speeds (50-80% of typical for PLA) to prevent excessive shear heating.

  • Drying requirements: As with unmodified PLA, thorough drying (≤250 ppm moisture) is essential to prevent molecular weight reduction during processing.

  • Drug incorporation: For heat-sensitive APIs, consider downstream addition via side feeders in extruders or post-impreganation of formed structures to minimize thermal exposure.

Conclusion and Future Perspectives

The modification of PLA with TAM represents a significant advancement in overcoming the inherent limitations of neat PLA while maintaining its biodegradable and biocompatible character. The protocol detailed in this application note enables researchers to consistently produce PLA materials with dramatically improved melt strength, enhanced crystallization kinetics, and tailored mechanical properties. These improvements substantially broaden the processing window and application potential of PLA in pharmaceutical systems.

Future development efforts should focus on optimizing TAM and DCP concentrations for specific pharmaceutical applications, exploring reactive blending with other biodegradable polymers, and evaluating the performance with various API classes. Additionally, comprehensive in-vivo studies are needed to confirm that the modification does not adversely affect the biodegradation profile or biocompatibility of PLA in pharmaceutical and medical applications. The continued refinement of this promising technology will further establish PLA as a versatile platform for advanced drug delivery systems.

References

Comprehensive Application Notes and Protocols: Triallyl Trimesate as Compatibilizer for Poly-3-hydroxyoctanoate (PHO) Blends

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Poly-3-hydroxyoctanoate (PHO) is a medium-chain-length polyhydroxyalkanoate (PHA) that has garnered significant attention in biomedical and sustainable material applications due to its exceptional biocompatibility, elastomeric properties, and biodegradability. PHO is produced through microbial fermentation of organic substrates by various bacterial strains, resulting in an aliphatic polyester with promising characteristics for medical devices and bioplastics [1]. Unlike its more rigid counterpart poly-3-hydroxybutyrate (P3HB), PHO exhibits flexible mechanical properties and higher elongation at break, making it suitable for applications requiring material elasticity. However, PHO's relatively low tensile strength and specific thermal properties limit its standalone applications, prompting research into polymer blending strategies to enhance its performance characteristics.

The incorporation of triallyl trimesate as a compatibilizer in PHO-based blends addresses fundamental challenges in polymer miscibility. This compound (C₁₈H₁₈O₆) is an organic compound characterized by three allyl groups attached to a trimesate backbone, which provides multiple reaction sites for cross-linking [2]. This trifunctional structure enables the compound to act as a reactive compatibilizer through free radical polymerization processes, particularly in heterogeneous polymer systems. When incorporated into PHO blends, this compound facilitates the formation of cross-linked networks between otherwise immiscible polymer phases, resulting in improved interfacial adhesion and material properties. The compound typically appears as a colorless to pale yellow liquid with limited water solubility but good solubility in organic solvents, requiring appropriate safety precautions including well-ventilated handling areas and personal protective equipment [2].

Technical Specifications and Material Characteristics

Table 1: Key Properties of Poly-3-hydroxyoctanoate (PHO)

Property Characteristics Application Significance
Chemical Structure Aliphatic polyester with medium-chain pendent groups Provides flexibility and elastomeric properties
Biodegradability Microbial and enzymatic degradation in various environments Suitable for temporary medical implants and eco-friendly packaging
Biocompatibility Excellent cellular compatibility with various cell lines Ideal for tissue engineering scaffolds and medical devices
Thermal Behavior Semi-crystalline with low melting temperature (~60-65°C) Enables melt processing but limits high-temperature applications
Mechanical Properties Elastomeric with high elongation at break, low tensile strength Requires blending for applications needing higher mechanical strength
Blending Characteristics Immiscible with many rigid biopolymers without compatibilization Necessitates compatibilizers like this compound for optimal performance

Table 2: Technical Specifications of this compound

Parameter Specification Technical Relevance
Chemical Formula C₁₈H₁₈O₆ Molecular weight and reactive site density
IUPAC Name Triallyl 1,3,5-benzenetricarboxylate Systematic chemical identification
Molecular Weight 330.34 g/mol Stoichiometric calculations for reactions
Physical Form Colorless to pale yellow liquid Handling and incorporation methods
Reactive Groups Three allyl functional groups Cross-linking efficiency and compatibility mechanism
Purity Grades Available in 95%, 98%, and >98% purity Impact on reaction efficiency and final material properties
Safety Considerations Causes skin and eye irritation Handling protocols and personal protective equipment requirements

The material characteristics of PHO make it particularly attractive for medical applications where flexibility and biodegradation are required. Research has demonstrated that PHO blends with polymers such as poly(3-hydroxybutyrate) exhibit enhanced tensile strength and Young's modulus while maintaining valuable elastomeric properties [3]. These blends have shown significantly higher protein adsorption and cell viability compared to neat PHO films, indicating their potential for various biomedical applications. Furthermore, the hydrolytic degradation rates of PHO blends can be tailored through compositional adjustments, providing a means to control material lifetime in physiological environments [3].

Compatibilization Mechanism and Functional Principles

The compatibilization mechanism of this compound in PHO blends operates through a sophisticated process of reactive intermediation between immiscible polymer phases. When incorporated into PHO-based blends and activated by radical initiators like dicumyl peroxide (DCP), this compound undergoes free radical addition across the allyl functional groups, forming cross-links that bridge adjacent polymer chains [1]. This reaction creates a network structure that effectively compatibilizes the blend components through both chemical bonding and physical entanglement. The trimesate core provides a rigid central moiety that sterically stabilizes the interface between polymer domains, while the flexible allyl chains allow for mobility and stress distribution throughout the material.

The reactive compatibilization process typically occurs during melt blending, where elevated temperatures and shear forces promote both the decomposition of radical initiators and the interaction between polymer phases. Studies have demonstrated that the addition of this compound in combination with DCP leads to significant improvements in the viscosity and elasticity of PHO/PLA blends, indicating the formation of a cross-linked network structure [1]. This rheological modification directly correlates with enhanced mechanical properties and improved interfacial adhesion between otherwise incompatible polymer phases. The cross-linking density can be precisely controlled through the concentration of this compound and the initiator, allowing researchers to tailor the final material properties for specific applications.

Compatibilization cluster_phase Phase 1: Initial State - Immiscible Blend cluster_reaction Phase 3: Reactive Compatibilization cluster_result Phase 4: Compatibilized Blend PHO PHO Polymer Phase Interface Poor Interface Weak Adhesion TAM This compound (C18H18O6) PHO->TAM Interacts OtherPolymer Other Polymer Phase (e.g., PLA, PHB) OtherPolymer->TAM Interacts Radicals Free Radical Generation TAM->Radicals Activated by Peroxide Peroxide Initiator (e.g., DCP) Peroxide->Radicals Decomposes to Grafting Grafting Reaction Allyl Group Attachment Radicals->Grafting Crosslinks Cross-link Formation Grafting->Crosslinks Compatibilized Compatibilized Interface Strong Interfacial Adhesion Crosslinks->Compatibilized Forms Improved Improved Mechanical Properties Compatibilized->Improved Phase1 Phase1 Additives Additives Reaction Reaction Result Result

Diagram 1: Compatibilization mechanism of this compound in PHO blends showing the transition from immiscible phases to a compatibilized system through free radical cross-linking.

The kinetics of compatibilization follow a complex trajectory influenced by multiple factors including temperature, shear conditions, and reactant concentrations. Research indicates that the optimal cross-linking density typically occurs at relatively low this compound concentrations (often 1-3% by weight), balancing the need for interfacial adhesion without excessively restricting polymer chain mobility [4]. At higher concentrations, excessive cross-linking can lead to brittleness and reduced processability. The presence of unsaturated bonds in both this compound and certain PHO copolymers (particularly those containing 3-hydroxyundecenoate units) provides additional reaction sites that can enhance the compatibilization efficiency through secondary reaction pathways [4].

Experimental Protocols and Methodologies

Materials Preparation and Pre-processing
  • PHO Purification: Dissolve crude PHO in chloroform (10% w/v) and filter through 0.45μm PTFE membrane to remove insoluble impurities. Precipitate the polymer by slowly adding the solution to a 10-fold volume excess of chilled methanol while stirring continuously. Collect the purified PHO by filtration and dry under vacuum at 40°C for 24 hours until constant weight is achieved.

  • This compound Handling: Store this compound under inert atmosphere (argon or nitrogen) at 4°C to prevent premature oxidation. Prior to use, warm to room temperature in a sealed container and confirm purity by thin-layer chromatography if stored for extended periods (>3 months). For precise dosing, prepare a standardized stock solution in anhydrous acetone (typically 10% w/v) when working with small quantities.

  • Peroxide Initiator Preparation: Dissolve dicumyl peroxide (DCP) in toluene to create a 1% w/v solution for accurate micro-dosing. Aliquot and store in amber vials at -20°C to maintain initiator efficacy. Alternatively, for direct solid incorporation, gently grind DCP with a mortar and pestle and sieve through 100μm mesh to ensure uniform particle size distribution.

Melt Blending with Reactive Compatibilization
  • Internal Mixer Protocol: Preheat the internal mixer to 160°C, which represents the optimal balance between efficient melting of PHO and thermal stability of the reactive components. Charge the mixer with PHO pellets and blend for 2 minutes until completely molten. Gradually add the secondary polymer component (e.g., PLA or PHB) over 3 minutes to establish initial polymer-polymer contact before compatibilization. In a separate container, pre-mix this compound with DCP initiator (typically in 3:1 ratio) and inject this reactive mixture into the polymer blend using a syringe with continuous mixing. Maintain mixing at 60 rpm for 8 minutes to ensure complete reaction, monitoring torque evolution as an indicator of cross-linking development.

  • Twin-Screw Extrusion Method: Configure the extruder with a temperature profile gradually increasing from 140°C in the feeding zone to 165°C in the melting zones, then reducing to 155°C in the reaction zone to control reaction kinetics. Implement a multi-stage feeding system where primary polymers are introduced through the main hopper while the this compound/DCP mixture is injected downstream under pressure into the polymer melt. Utilize a screw configuration with combining elements before the injection point and kneading blocks afterward to ensure efficient mixing and reaction completion. Maintain a screw speed of 150-200 rpm with total residence time of 2-3 minutes in the reactive zones.

Table 3: Optimized Formulations for PHO Blends with this compound Compatibilization

Application Target PHO Content (wt%) Secondary Polymer This compound (phr) DCP (phr) Processing Conditions
Medical Elastomers 70-80 PLA (20-30%) 1.5-2.5 0.5-0.8 Internal mixer, 160°C, 8 min
Rigid Bioplastics 30-50 PHB (50-70%) 2.0-3.0 0.7-1.0 Twin-screw extrusion, 155-165°C
Tissue Engineering Scaffolds 60-70 PLA (30-40%) 1.0-2.0 0.3-0.6 Internal mixer, 155°C, 10 min
Packaging Films 50-60 PLA (40-50%) 1.0-1.5 0.3-0.5 Twin-screw extrusion, 160°C
Shape-Memory Materials 80-90 PCL (10-20%) 2.0-2.5 0.7-0.9 Internal mixer, 150°C, 12 min
Post-processing and Material Shaping
  • Compression Molding: For film preparation, place the reactively compatibilized blend between polytetrafluoroethylene (PTFE) release sheets and preheat at 155°C for 3 minutes without pressure. Apply gradual pressure up to 5 MPa for 2 minutes, followed by full pressure of 15 MPa for an additional 3 minutes. Rapidly cool the mold to room temperature using chilled water circulation while maintaining pressure to prevent void formation and control crystallinity development.

  • Solvent Casting Alternative: Dissolve the compatibilized blend in chloroform (15% w/v) with continuous stirring for 6 hours at 40°C. Pour the solution onto leveled glass plates equipped with adjustable casting knives to control thickness. Allow controlled solvent evaporation initially at room temperature for 12 hours, followed by complete drying under vacuum at 40°C for 24 hours.

Characterization Methods and Analysis Techniques

Thermal and Rheological Analysis
  • Differential Scanning Calorimetry (DSC): Execute a three-heating cycle protocol under nitrogen atmosphere (50 mL/min flow rate). First, heat from -50°C to 200°C at 10°C/min to erase thermal history, then cool to -50°C at 5°C/min, and finally reheat to 200°C at 10°C/min for data collection. Determine the glass transition temperature (Tg) from the midpoint of the heat capacity change in the second heating cycle, melting temperature (Tm) from the endothermic peak maximum, and crystallinity from the melting enthalpy relative to 100% crystalline PHO (146 J/g).

  • Thermogravimetric Analysis (TGA): Heat samples from room temperature to 600°C at 20°C/min under nitrogen atmosphere to determine thermal stability and decomposition profiles. Identify the onset decomposition temperature at 5% weight loss and maximum degradation rate from the derivative weight loss curve. For activation energy calculations, perform additional analyses at multiple heating rates (5, 10, 15, and 20°C/min) and apply the Flynn-Wall-Ozawa method.

  • Rheological Characterization: Employ parallel plate geometry (25mm diameter) with 1mm gap distance at 160°C under nitrogen blanket. Perform frequency sweeps from 0.1 to 100 rad/s at a strain of 1% (confirmed to be within the linear viscoelastic region). Calculate the storage modulus (G'), loss modulus (G"), and complex viscosity (η*) to assess the effect of cross-linking on melt viscoelasticity. Monitor the relaxation spectrum to evaluate network formation and polymer-polymer interactions.

Mechanical and Morphological Characterization
  • Tensile Testing: Prepare specimens according to ASTM D638 Type V and condition at 23°C and 50% relative humidity for 48 hours before testing. Perform tests using a universal testing machine with 1kN load cell at a crosshead speed of 50 mm/min. Record Young's modulus from the initial linear region (0.1-0.5% strain), tensile strength at yield and break points, and elongation at break. Test a minimum of five specimens per formulation and report average values with standard deviations.

  • Dynamic Mechanical Analysis (DMA): Use dual cantilever clamping for rectangular specimens (30×10×1mm) with temperature sweeps from -50°C to 100°C at 2°C/min, frequency of 1Hz, and amplitude of 15μm. Determine the storage modulus, loss modulus, and tan δ as functions of temperature. Identify the glass transition as the peak maximum of tan δ and evaluate the β-transitions associated with localized molecular motions.

  • Morphological Examination: Cryofracture specimens in liquid nitrogen and sputter-coat with gold for scanning electron microscopy (SEM) analysis. Image at accelerating voltages of 5-10kV with working distances of 8-12mm. Evaluate phase dispersion, domain sizes, and interfacial adhesion from the fracture surfaces. For quantitative analysis, process images with software such as ImageJ to determine domain size distribution and interfacial characteristics.

Applications in Medical and Pharmaceutical Fields

The unique properties of this compound-compatibilized PHO blends have enabled their use in diverse medical applications where controlled biodegradation and biocompatibility are paramount. In tissue engineering, these blends have been successfully employed as scaffolds for bone regeneration, particularly when combined with bioactive glass nanoparticles to create materials that combine elasticity with osteoconductive properties [1]. The compatible interface between polymer phases ensures uniform mechanical support throughout the degradation process, which is crucial for tissue integration and regeneration. The ability to tailor the degradation rate through blend composition makes these materials particularly valuable for applications requiring specific temporal profiles, such as guided tissue regeneration membranes and temporary implants.

In the realm of drug delivery systems, this compound-compatibilized PHO blends offer distinct advantages due to their tunable erosion rates and compatibility with various therapeutic compounds. The cross-linked network structure formed through the compatibilization process can be engineered to control drug release kinetics through diffusion modulation and material erosion. Research has demonstrated that PHO blends support excellent cell viability and protein adsorption, making them suitable for applications requiring direct contact with biological fluids and tissues [3]. Furthermore, the elastomeric character of these blends enables their use in applications requiring mechanical flexibility, such as vascular grafts, soft tissue patches, and wearable medical devices that conform to body contours while maintaining consistent drug elution profiles.

The processing versatility of these compatibilized blends facilitates their fabrication into various medical device formats through multiple techniques including electrospinning for fibrous scaffolds, 3D printing for customized implants, and solvent casting for thin films and coatings [3]. Recent advances have demonstrated the successful 3D melt-extrusion printing of medium-chain-length polyhydroxyalkanoates including PHO for creating antibiotic-free antibacterial scaffolds for bone regeneration, highlighting the translation potential of these materials in clinical applications [3]. The compatibility with sterilization methods including gamma irradiation and ethylene oxide treatment further enhances their utility in medical device manufacturing.

References and Source Documentation

  • PMC Article on Tunable and Degradable Dynamic Thermosets - Recent research (2025) on cross-linked PHA polymers containing unsaturated units and their compatibilization [4]

  • CymitQuimica - Chemical database entry for this compound with technical specifications and properties [2]

  • Westminster Research - Journal article on novel PHO/P(3HB) blends for medical applications, demonstrating enhanced properties in compatibilized systems [3]

  • Graphviz Documentation - Reference for diagram creation using DOT language and structural visualization [5] [6] [7]

References

Triallyl trimesate polymer grafting coagent techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triallyl Trimesate (TAM)

This compound (TAM) is a trifunctional coagent characterized by three allyl groups attached to a trimesate (benzene-1,3,5-tricarboxylate) backbone [1]. Its primary role in reactive polymer modification is to act as an efficient grafting and cross-linking agent during free-radical processes, typically initiated by peroxides like dicumyl peroxide (DCP) [2] [3].

The compound's significance stems from its ability to introduce long-chain branching (LCB) and cross-linked structures into polymers without excessive homopolymerization. This is because the allylic double bonds are less reactive towards radical addition, and the reaction is moderated by degradative allylic hydrogen atom abstraction [2]. This makes TAM highly effective for enhancing the melt strength, elasticity, and crystallization behavior of various polymers, transforming linear architectures into branched or lightly cross-linked ones [4] [3].


Key Application Areas and Protocols

The following sections detail specific application protocols for different polymer systems.

Modification of Polypropylene (PP)

This protocol is designed to enhance the rheological and mechanical properties of linear polypropylene.

  • Objective: To introduce long-chain branching into linear isotactic polypropylene (L-PP) via reactive extrusion, improving melt strength and elongational viscosity [3].
  • Materials:
    • Linear isotactic Polypropylene (L-PP)
    • This compound (TAM)
    • Dicumyl peroxide (DCP)
    • Inert atmosphere (e.g., Nitrogen)
  • Equipment: Twin-screw extruder
  • Experimental Protocol:
    • Pre-mixing: Pre-mix L-PP pellets with DCP (typical range: 0.05-0.2 wt%) and TAM (typical range: 0.5-3 wt%) to ensure homogeneous distribution [3].
    • Reactive Extrusion: Feed the mixture into a twin-screw extruder. The extrusion should be performed under a nitrogen blanket to prevent oxidative degradation.
    • Temperature Profile: Set the extrusion temperature profile between 170-190°C to melt the polymer and activate the peroxide.
    • Processing: Maintain a screw speed sufficient to achieve a residence time that allows for complete reaction, typically between 1-3 minutes.
    • Strand Pelletizing: After extrusion, the melt is strand-pelletized to form modified PP granules.
  • Key Results & Characterization: The modified PP (CM-PP) shows:
    • Increased melt viscosity and elasticity, with deviations from terminal flow and strain hardening behavior, indicating LCB [3].
    • Higher crystallization temperature [3].
    • A bimodal molecular weight distribution evolves, comprising a dominant lightly branched fraction and a minor highly cross-linked fraction [2].
    • Retention of tensile modulus and strength, with improved elongation at break and impact strength compared to peroxide-treated PP without coagent [3].
Modification of Biopolymers (PLA/PHO Blends)

This protocol aims to compatibilize and enhance the properties of biodegradable polymer blends.

  • Objective: To reactively compatibilize Poly(lactic acid) (PLA) and Poly(3-hydroxyoctanoate) (PHO) blends, improving their melt strength, crystallization, and mechanical properties [4].
  • Materials:
    • Poly(lactic acid) (PLA)
    • Poly(3-hydroxyoctanoate) (PHO)
    • This compound (TAM)
    • Dicumyl peroxide (DCP)
  • Equipment: Internal mixer (e.g., Brahender) or Twin-screw extruder
  • Experimental Protocol:
    • Drying: Pre-dry both PLA and PHO pellets in a vacuum oven at ~80°C for several hours to remove moisture.
    • Melt Blending: Melt blend PLA and PHO in the chosen equipment at a temperature of 170-180°C.
    • In-situ Reaction: Simultaneously add DCP (e.g., 0.5-1 phr) and TAM (e.g., 1-3 phr) to the molten blend.
    • Processing: Continue mixing for 5-10 minutes to ensure the free-radical grafting and cross-linking reactions proceed.
  • Key Results & Characterization: The modified blends exhibit:
    • Enhanced strain hardening in elongational flow, indicating high melt strength [4].
    • A finer phase morphology between PLA and PHO, suggesting a compatibilizing effect.
    • Improved crystallinity compared to the unmodified blend.
    • Increased elongation at break and impact properties compared to neat PLA [4].
Synthesis of Cross-linked Micro-particles

This protocol utilizes a precipitation polymerization technique to create functional organic powders.

  • Objective: To synthesize cross-linked nano- and micro-particles from TAM via precipitation polymerization in a hydrocarbon solvent [5].
  • Materials:
    • This compound (TAM)
    • Hydrocarbon solvent (e.g., Tetradecane)
    • Radical initiator (e.g., Dicumyl peroxide)
  • Equipment: Round-bottom flask, heating mantle, condenser, inert gas supply.
  • Experimental Protocol:
    • Solution Preparation: Dissolve TAM monomer (e.g., 10-15 wt%) and the peroxide initiator in tetradecane within the reaction flask [5].
    • Inert Atmosphere: Purge the system with an inert gas (e.g., N₂ or Argon) to remove oxygen.
    • Polymerization: Heat the solution with stirring to a temperature that decomposes the peroxide (e.g., 130-150°C) and maintain for several hours.
    • Product Recovery: The product forms as a powder that precipitates from the solution. Recover it via filtration or centrifugation, followed by washing with a low-boiling-point solvent like acetone to remove unreacted monomer and solvent, then dry under vacuum.
  • Key Results & Characterization: The resulting powder is characterized by:
    • Fused aggregate morphology with primary particle sizes on the order of 500 nm for TAM-g-tetradecane [5].
    • High monomer content (83-88 wt%), formed via a combination of hydrocarbon addition and allyl group oligomerization [5].
    • These powders may find use in advanced materials applications, including as flame retardants when using phosphorus-containing allyl monomers like triallyl phosphate (TAP) [5].

The workflow for these polymerization processes and the resulting property changes can be visualized as follows:

G Start Start: Polymer + TAM + Peroxide P1 Heating & Melting Start->P1 P2 Peroxide Decomposition Forms Radicals P1->P2 P3 Radical Abstracts H from Polymer Chain P2->P3 P4 Polymer Macro-radical Reacts with TAM P3->P4 P5 Formation of Grafted Structure P4->P5 P6 Further Reaction: Branching or Cross-linking P5->P6 M1 Linear Polymer Chain M1->P3 M2 Polymer Macro-radical M2->P4 M3 TAM Coagent M3->P4 M4 Grafted Polymer M4->P5 M5 Branched or Cross-linked Polymer M5->P6

Diagram 1: Workflow of coagent-mediated polymer modification, showing the key reaction steps from initiation to the formation of branched or cross-linked structures.


Summary of Property Modifications

The table below quantifies the key changes in material properties achieved by TAM-mediated modification across different polymers.

Table 1: Summary of key property changes induced by TAM modification in different polymer systems.

Polymer System Melt Strength & Elasticity Crystallization Temperature Mechanical Properties Morphology
Polypropylene (PP) Significant increase; strain hardening observed [3] Increased [3] Retained modulus/tensile strength; improved elongation at break & impact strength [3] Finer spherulitic structure; disappearance of skin-core in molded parts [3]
PLA/PHO Blends Substantial increase; strain hardening observed [4] Enhanced [4] Improved elongation at break and impact properties vs. neat PLA [4] Finer phase morphology [4]

The reaction mechanism that leads to these property changes involves a specific sequence of radical reactions:

G cluster_chain Cross-linking / Branching Radical Peroxide Radical (RO•) PolymerH Polymer Chain Radical->PolymerH H Abstraction PolymerRad Polymer Macro-radical PolymerH->PolymerRad Forms TAM TAM Coagent PolymerRad->TAM  Radical Addition GraftedPolymer Grafted Polymer TAM->GraftedPolymer  Forms GP1 Grafted Polymer GraftedPolymer->GP1 Crosslink Cross-linked Network GP1->Crosslink  Radical Coupling GP2 Another Polymer Chain GP2->Crosslink  Radical Coupling

Diagram 2: The radical-mediated reaction mechanism of TAM, showing the pathway from hydrogen abstraction to the formation of a cross-linked network.


Critical Experimental Parameters & Safety

  • Peroxide-to-Coagent Ratio: The balance between peroxide (e.g., DCP) and TAM is critical. It dictates the competition between chain scission (β-scission) and coagent-induced cross-linking/grafting, which ultimately controls the final molecular architecture and properties [2] [3].
  • Processing Temperature & Time: Temperature must be high enough to efficiently decompose the peroxide initiator but controlled to minimize unwanted side reactions or polymer degradation. Residence time in the extruder or mixer must be sufficient for the reactions to complete [3].
  • Mixing Efficiency: Achieving a homogeneous initial mixture of polymer, peroxide, and coagent is essential for uniform modification and consistent product quality.
  • Safety Considerations: TAM is an organic compound that may cause skin and eye irritation. It should be handled in a well-ventilated area, preferably in a fume hood, with appropriate personal protective equipment (PPE) including gloves and safety glasses [1]. Peroxide initiators like DCP are thermally unstable and can be hazardous; they require careful storage and handling away from heat and sources of ignition.

Conclusion

This compound is a versatile and efficient coagent for radically-mediated polymer modification. Its application through reactive extrusion or melt blending enables the precise engineering of polymer architectures—introducing long-chain branching and cross-links—to dramatically enhance melt strength, solid-state properties, and blend compatibility. The protocols outlined provide a robust foundation for researchers to adapt these techniques for advanced material development.

References

Application Notes and Protocols: Triallyl Trimesate for Strain Hardening Enhancement in Polymer Foaming

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triallyl Trimesate

This compound (TAT) is an organic compound with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol [1]. It is characterized by a central trimesate (benzene-1,3,5-tricarboxylate) backbone with three reactive allyl groups attached [1]. In its pure form, TAT is typically a colorless to pale yellow liquid or powder [1]. Its primary application in polymer science stems from its ability to undergo cross-linking reactions, making it a valuable coagent in the production of thermosetting resins and advanced composite materials [1]. The key to its functionality lies in the allyl groups, which readily participate in free radical polymerization processes, leading to the formation of durable and heat-resistant polymer networks [1].

Mechanism of Strain Hardening Enhancement

The enhancement of strain hardening in polymers through the addition of TAT is a direct result of molecular-structure modification.

  • Formation of Long-Chain Branches: When polypropylene (PP) is reactively modified with TAT in the presence of a free radical initiator (like dicumyl peroxide), the TAT molecules form long-chain branches (LCB) on the primarily linear PP backbone [2]. This transformation from a linear to a branched architecture fundamentally alters the material's rheological behavior.
  • Suppression of Cell Coalescence: During the foaming process, polymers experience extensive stretching as cells nucleate and grow. In linear polymers, the cell walls are thin and prone to rupture, leading to cell coalescence and an irregular, coarse cell structure. The strain hardening induced by TAT modification suppresses this coalescence [2]. The increased melt strength prevents the rapid thinning of cell walls, allowing for the formation of a finer and more uniform cell structure [2].
  • Role as a Nucleating Agent: Evidence suggests that TAT can also form a finely dispersed phase of coagent-rich nanoparticles within the polymer melt [2]. These particles act as additional nucleation sites during foaming, promoting a higher density of bubble nucleation and contributing to a finer cell structure.

The following diagram illustrates the logical workflow from material modification to the final enhanced foam structure:

G start Linear Polypropylene + TAT + Peroxide mod Reactive Modification in Melt State start->mod lcb Formation of Long-Chain Branches mod->lcb rheo Altered Rheology: ↑ Melt Strength ↑ Elasticity Strain Hardening lcb->rheo foam Foaming Process (Chemical or Physical) rheo->foam result Enhanced Foam: Finer Cell Structure Higher Expansion Ratio Suppressed Coalescence foam->result

Quantitative Data on Performance Enhancement

The effectiveness of TAT modification is demonstrated through quantifiable changes in polymer properties and foam outcomes. The table below summarizes the key enhancements as evidenced by experimental studies.

Table 1: Summary of Property Enhancements from TAT Modification

Property Effect of TAT Modification Experimental Context
Melt Rheology Induction of pronounced shear thinning and enhanced melt elasticity [2]. Linear polypropylene modified with TAT coagent [2].
Molecular Architecture Evidence of long-chain branching (LCB) formation, not always present with other coagents [2]. Comparison of PP modified with TAT vs. trimethylolpropane trimethacrylate (TMPTMA) [2].
Foam Expansion Ratio Higher expansion ratios compared to degraded (unmodified) linear PP counterparts [2]. Foaming via compression molding with azodicarbonamide or batch foaming with nitrogen [2].
Foam Cell Structure Finer cell structure due to suppressed coalescence from strain hardening [2]. Analysis of foam cell morphology [2].

Experimental Protocols

This section provides detailed methodologies for replicating the modification of polypropylene with this compound and evaluating its performance.

Protocol: Reactive Modification of Polypropylene with TAT

This protocol outlines the process for creating TAT-modified polypropylene with enhanced strain hardening properties [2].

  • Materials and Equipment:

    • Polymer Resin: Linear polypropylene (e.g., controlled rheology grade).
    • Coagent: this compound (TAT), purity >95% [1] [2].
    • Free Radical Initiator: Dicumyl peroxide (DCP).
    • Equipment: Internal mixer (e.g., Haake or Brabender Plastograph) or twin-screw extruder.
  • Procedure:

    • Dry Blending: Pre-mix the linear polypropylene pellets, TAT coagent (typical dosage 0.1-1.0 wt%), and dicumyl peroxide (typical dosage 0.01-0.1 wt%) thoroughly in a high-speed mixer to ensure a homogeneous powder blend.
    • Melt Compounding: Feed the dry blend into an internal mixer or twin-screw extruder.
    • Processing Parameters:
      • Temperature: Set the processing temperature to between 170-190°C, which is above the melting point of PP and sufficient to decompose the peroxide.
    • Mixing: Process the mixture until a constant torque is achieved, indicating a complete reaction and homogenization (typically 5-10 minutes in an internal mixer).
    • Pelletizing: After extrusion, cool the strand in a water bath and pelletize the modified polymer for subsequent foaming experiments.
Protocol: Batch Foaming of Modified Polypropylene

This protocol describes a batch foaming process using nitrogen as a physical blowing agent to evaluate the foaming performance of TAT-modified PP [2].

  • Materials and Equipment:

    • Samples: Compression-molded sheets of both unmodified and TAT-modified polypropylene.
    • Blowing Agent: High-purity nitrogen gas.
    • Equipment: High-pressure batch foaming vessel, temperature controller, gas supply, and rapid pressure release system.
  • Procedure:

    • Sample Loading: Place the polymer sample sheets inside the batch foaming vessel.
    • Pressurization and Saturation: Seal the vessel and pressurize it with nitrogen gas to a specified pressure (e.g., 5-20 MPa). Maintain the vessel at a designated saturation temperature (below the polymer's melting point) for a sufficient time (e.g., 30-60 minutes) to allow for complete gas saturation of the polymer.
    • Foam Initiation: After saturation, rapidly increase the vessel temperature to the desired foaming temperature (above the polymer's melting point). This temperature drop and pressure release cause the gas to become supersaturated and nucleate bubbles.
    • Pressure Quench: After a short period (e.g., 10-30 seconds) at the foaming temperature, rapidly release the pressure (<1 second). The pressure drop triggers the nucleation and growth of foam cells.
    • Sample Recovery: Quickly open the vessel and remove the foamed sample, cooling it rapidly to stabilize the foam structure.
Protocol: Characterization of Foam and Material Properties
  • Foam Morphology Analysis:

    • Method: Use scanning electron microscopy (SEM) to analyze the cellular structure of the foamed samples.
    • Procedure: Freeze-fracture the foam samples to create a clean cross-section, sputter-coat with a conductive layer (e.g., gold), and image using SEM. Use image analysis software to determine the average cell size, cell density, and cell size distribution.
  • Rheological Characterization:

    • Method: Perform oscillatory shear rheology on solid samples using a parallel-plate rheometer.
    • Procedure: Conduct frequency sweeps at the processing temperature (e.g., 180°C) within the linear viscoelastic region. Analyze the complex viscosity (for shear-thinning behavior) and the storage modulus (G') vs. loss modulus (G'') (for melt elasticity). The presence of strain hardening can be inferred from these rheological fingerprints.

The following workflow summarizes the key experimental and characterization steps:

G exp Experiment Stage exp1 Raw Material Preparation exp->exp1 char Characterization Stage char1 Rheological Analysis char->char1 char2 Foam Morphology (SEM Imaging) char->char2 char3 Expansion Ratio Measurement char->char3 exp2 Melt Reactive Modification exp1->exp2 exp3 Compression Molding exp2->exp3 exp4 Batch Foaming Process exp3->exp4 exp4->char

Conclusion

This compound has been empirically demonstrated to be an effective coagent for inducing strain hardening in linear polypropylene, a critical property for producing high-quality thermoplastic foams. Its ability to form long-chain branches during reactive processing differentiates it from other coagents and leads to improved melt strength and elasticity. This translates directly to enhanced foaming performance, characterized by higher expansion ratios and a finer, more uniform cellular structure. The provided application notes and detailed experimental protocols offer a foundation for researchers and development professionals to leverage TAT for advanced material development in areas requiring precise control over polymer foam morphology.

References

Application Notes and Protocols: Utilizing Triallyl Trimesate for Crystallization Kinetics Enhancement in Polymer Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Triallyl Trimesate and Its Role in Crystallization Kinetics

This compound (chemical formula: C₁₈H₁₈O₆) is an organic compound characterized by three allyl groups attached to a trimesate backbone. This chemical structure makes it particularly valuable in polymer chemistry and materials science applications where modification of crystallization behavior is desired. The compound typically appears as a white to pale yellow powder or liquid with limited water solubility but good solubility in organic solvents. Its molecular weight is approximately 330.33 g/mol, and it is commercially available in various purity grades ranging from 95% to 98% and higher [1].

The primary function of this compound in crystallization kinetics improvement stems from its ability to participate in cross-linking reactions during polymer modification processes. As a trifunctional monomer containing three reactive allyl groups, this compound can form branching points in polymer chains when used in conjunction with free radical initiators. This branching capability directly influences crystal nucleation and growth dynamics by altering the molecular architecture of the polymer system. The compound's significance in industrial applications lies in its capacity to enhance thermal properties and crystallization rates of various polymer systems, making it particularly valuable for developing advanced composite materials with tailored performance characteristics [1] [2].

Application in Crystallization Kinetics Improvement

Experimental Evidence in MCL-PHA Systems

The most direct evidence of this compound's effectiveness in improving crystallization kinetics comes from studies involving medium-chain-length polyhydroxyalkanoates (MCL-PHAs). In these systems, researchers implemented a chemical modification strategy employing dicumyl peroxide as a free radical initiator alongside This compound as a coagent to introduce controlled branching into the polymer architecture. This approach resulted in significant enhancements to the crystallization behavior of the polymer system [2].

The modified P(3HD)-98 material exhibited an 8°C increase in exothermic crystallization temperature (T꜀) upon cooling, indicating more favorable crystallization kinetics. Additionally, researchers observed an increase in the overall crystallinity of the modified polymer compared to its unmodified counterpart. Analysis of isothermal crystallization data using the Avrami model confirmed a substantial increase in the crystallization rate constant following chemical modification with this compound. This acceleration in crystallization kinetics is attributed to the branching structure created by the this compound, which provides additional nucleation sites while maintaining sufficient chain mobility for crystal growth [2].

Table 1: Experimental Results of Crystallization Enhancement Using this compound in MCL-PHA Systems

Parameter Unmodified P(3HD)-98 Modified P(3HD)-98 Change
Crystallization Temperature (T꜀) Baseline Baseline + 8°C +8°C increase
Overall Crystallinity Baseline Increased Significant improvement
Crystallization Rate Constant (k) Baseline Significantly higher Substantial increase
Nucleation Density Baseline Higher Increased nucleation sites
Comparative Analysis of Crystallization Kinetics Methodologies

Recent advances in crystallization kinetics analysis provide important methodological context for evaluating this compound's effects. Studies on all-polymer solar cells have demonstrated that precise regulation of crystallization kinetics during solution drying significantly impacts final material morphology and properties. Using in situ characterization techniques including GIWAXS and GISAXS, researchers determined that additives with high boiling points and controlled polymer solubility (such as DIO) can slow polymer crystallization, enhance local ordering, and constrain large-scale chain diffusion. This controlled process favors the growth of high-quality crystallites within uniform fibrillar networks, contrasting with the coarse, fragmented aggregates formed in unoptimized systems [3].

Similarly, research on poly(ethylene terephthalate) (PET) systems has established structure-property relationships between chain-extended architectures and crystallization characteristics. Through comprehensive thermal analysis using DSC techniques, investigators found that the Mo method provides the most effective framework for describing non-isothermal crystallization kinetics in modified polymer systems. These studies revealed that modified polymers with reduced chain mobility may exhibit slower crystallization rates initially but can achieve enhanced ultimate crystallinity through proper processing control—a finding relevant to understanding this compound's mechanism of action [4].

Table 2: Crystallization Kinetics Analysis Methods Relevant to this compound Applications

Analysis Method Application Scope Key Parameters Relevance to this compound
Avrami Analysis Isothermal crystallization Rate constant (k), Avrami exponent (n) Quantifies crystallization rate enhancement
Mo Method Non-isothermal crystallization Kinetic parameter F(T) Describes behavior under processing conditions
DSC Analysis Thermal properties T꜀, ΔH꜀, Tm Measures crystallization temperature and enthalpy changes
GIWAXS/GISAXS Morphological evolution Crystallite quality, orientation Characterizes structural improvements

Experimental Protocols

Chemical Modification Protocol Using this compound

Objective: This protocol describes the procedure for modifying medium-chain-length polyhydroxyalkanoates (MCL-PHAs) with this compound to enhance crystallization kinetics, based on established literature methods with modifications for reproducibility [2].

Materials and Equipment:

  • MCL-PHA polymer (e.g., P(3HD)-98)
  • This compound (purity >95%)
  • Dicumyl peroxide (DCP) or similar peroxide initiator
  • Torque rheometer with twin conical rotors (e.g., XSS-300 model)
  • Vacuum drying oven (capable of maintaining 120°C)
  • Electronic balance (±0.1 mg accuracy)
  • Organic solvents for purification (e.g., chloroform, methanol)

Procedure:

  • Material Preparation:

    • Pre-dry the MCL-PHA polymer in a vacuum oven at 80°C for 12 hours to reduce moisture content below 50 ppm.
    • Prepare a 2% (w/w) solution of dicumyl peroxide in acetone for accurate distribution.
  • Mixing and Reaction:

    • Charge the torque rheometer chamber with predetermined amounts of MCL-PHA (typically 20-30 g), this compound (0.5-3% by weight), and dicumyl peroxide (0.1-1% by weight).
    • Set rheometer parameters to 60 rpm rotational speed and a temperature appropriate for the polymer system (typically 160-180°C for MCL-PHAs).
    • Process the mixture for 10 minutes while monitoring torque changes to assess cross-linking progression.
    • Purge the chamber with nitrogen throughout processing to prevent oxidative degradation.
  • Post-Processing:

    • Immediately remove the modified polymer from the rheometer and quench in liquid nitrogen to stop further reactions.
    • Purify the product by dissolution in chloroform and precipitation into cold methanol.
    • Collect the purified polymer by filtration and dry under vacuum at 60°C for 24 hours until constant weight is achieved.

Safety Considerations:

  • Perform all operations in a well-ventilated fume hood when handling this compound, which may cause skin and eye irritation.
  • Use appropriate personal protective equipment including nitrile gloves, safety goggles, and lab coat.
  • Exercise caution when handling peroxide initiators, which are thermally sensitive and may decompose rapidly at elevated temperatures.
Crystallization Kinetics Characterization Protocol

Objective: To quantitatively evaluate the effects of this compound modification on polymer crystallization kinetics using differential scanning calorimetry (DSC).

Materials and Equipment:

  • Differential scanning calorimeter (e.g., DSC-60)
  • Nitrogen purge gas (high purity, 30-50 mL/min flow rate)
  • Standard aluminum DSC pans and lids
  • Analytical balance (±0.1 mg accuracy)

Non-Isothermal Crystallization Procedure:

  • Sample Preparation:

    • Precisely weigh 6-8 mg of modified and unmodified control polymer samples.
    • Encapsulate samples in standard aluminum DSC pans, ensuring good thermal contact.
  • DSC Analysis:

    • Program the DSC method with the following thermal sequence:
      • Initial heating from ambient temperature to 280°C at 99°C/min (to erase thermal history)
      • Isothermal hold at 280°C for 5 minutes
      • Cooling to 50°C at controlled rates (5, 10, 15, and 20°C/min) while recording exotherms
      • Second heating to 280°C at 10°C/min to observe melting behavior
    • Maintain nitrogen purge throughout the experiment at 30-50 mL/min.
    • Perform triplicate measurements for each condition to ensure reproducibility.
  • Data Analysis:

    • Determine crystallization peak temperature (Tᵨ), crystallization enthalpy (ΔH꜀), and melting point (Tₘ) from the thermal curves.
    • Apply the Mo method for non-isothermal crystallization kinetics analysis by plotting log cooling rate versus log time at relative crystallinity levels from 20% to 80%.
    • Calculate the kinetic parameter F(T) = [k(T)]¹/², which represents the cooling rate required to reach a defined crystallinity level at unit crystallization time.

Isothermal Crystallization Procedure:

  • Thermal Programming:

    • Heat samples from ambient temperature to 280°C at 99°C/min.
    • Hold at 280°C for 5 minutes to eliminate thermal history.
    • Rapidly quench to predetermined isothermal crystallization temperatures (typically 10-20°C below T꜀) at 99°C/min.
    • Maintain isothermal conditions until crystallization is complete (typically 30 minutes).
  • Kinetic Modeling:

    • Fit the isothermal crystallization data to the Avrami equation: 1 - X(t) = exp(-ktⁿ)
    • Determine the Avrami exponent (n) and crystallization rate constant (k) for modified and unmodified polymers.
    • Compare the half-time of crystallization (t₁/₂) between samples, where t₁/₂ = (ln2/k)¹/ⁿ

Mechanism and Workflow Visualization

Chemical Modification Mechanism

The following diagram illustrates the proposed mechanism by which this compound introduces branching and enhances crystallization kinetics in polymer systems:

G Polymer Polymer Chain Radical1 Polymer Radical Polymer->Radical1 Hydrogen Abstraction Initiator Peroxide Initiator (Dicumyl Peroxide) Initiator->Radical1 Thermal Decomposition TAM This compound (TAM) TAM_Radical TAM Radical TAM->TAM_Radical Allylic Activation Radical1->TAM_Radical Radical Addition BranchPoint Branch Point TAM_Radical->BranchPoint Cross-linking Reaction EnhancedCrystal Enhanced Crystallization BranchPoint->EnhancedCrystal Increased Nucleation Sites

Diagram 1: Mechanism of this compound in enhancing polymer crystallization kinetics through branching formation

Experimental Workflow

The following workflow diagrams the complete experimental procedure for modifying polymers with this compound and characterizing the resulting crystallization kinetics:

G Start Material Preparation Drying Vacuum Drying (120°C for 12h) Start->Drying Weighing Weigh Components Polymer, TAM, Initiator Drying->Weighing Mixing Melt Processing Torque Rheometer (60 rpm, 10 min) Weighing->Mixing Purification Purification Dissolve/Precipitate Mixing->Purification DSC_Prep DSC Sample Preparation (6-8 mg portions) Purification->DSC_Prep NonIso Non-Isothermal Analysis Multiple Cooling Rates DSC_Prep->NonIso Iso Isothermal Analysis At Various Temperatures DSC_Prep->Iso Modeling Kinetic Modeling Avrami & Mo Methods NonIso->Modeling Iso->Modeling Results Crystallization Kinetics Evaluation Modeling->Results

Diagram 2: Experimental workflow for polymer modification with this compound and crystallization kinetics characterization

Discussion and Technical Considerations

Interpretation of Kinetic Parameters

The enhancement of crystallization kinetics through this compound modification manifests in several key parameters derived from thermal analysis. The 8°C increase in crystallization temperature observed in modified P(3HD)-98 indicates that the polymer can crystallize at higher temperatures where molecular mobility is greater, leading to more perfect crystals. This improvement correlates with the general relationship between activation energy and temperature observed in thermal analysis kinetics, where higher crystallization temperatures typically associate with more favorable activation energies for crystal nucleation and growth [5].

The Avrami exponent (n) provides insight into the crystallization mechanism and dimensionality of crystal growth. For this compound-modified systems, changes in the Avrami exponent suggest alterations in the nucleation mechanism and crystal growth geometry. The crystallization rate constant (k) typically shows a significant increase in modified systems, reflecting faster overall crystallization kinetics. These parameters should be interpreted in conjunction with data from non-isothermal analyses using the Mo method, which provides the kinetic parameter F(T) representing the cooling rate needed to achieve a defined degree of crystallinity at unit crystallization time [4].

Optimization Guidelines and Troubleshooting

Optimal Formulation Parameters:

  • This compound concentration between 0.5-3.0% by weight typically provides the most significant crystallization improvement without excessive cross-linking that could impede crystal growth.
  • Peroxide initiator (e.g., dicumyl peroxide) should be used at 20-30% of the this compound concentration to ensure efficient radical formation without premature decomposition.
  • Processing temperatures should be maintained approximately 30-50°C above the polymer melting point to ensure complete melting while minimizing thermal degradation.

Common Issues and Solutions:

  • Excessive cross-linking: Manifests as rapidly increasing torque during processing and insoluble gel formation. Solution: Reduce this compound or initiator concentration, lower processing temperature, or decrease residence time.
  • Insufficient modification: evidenced by minimal changes in crystallization behavior. Solution: Verify initiator activity, ensure adequate mixing, and increase this compound concentration within recommended ranges.
  • Thermal degradation: identified by discoloration and reduced molecular weight. Solution: Implement nitrogen blanket during processing, add stabilizers, or reduce processing temperature and time.

Conclusion

This compound represents an effective chemical modifier for enhancing crystallization kinetics in polymer systems, particularly medium-chain-length polyhydroxyalkanoates. Through controlled radical-mediated reactions with polymer chains, this compound introduces branching points that serve as additional nucleation sites while maintaining sufficient chain mobility for crystal growth. The experimental protocols outlined in this document provide researchers with standardized methods for modifying polymers with this compound and quantitatively characterizing the resulting improvements in crystallization behavior.

The enhancement of crystallization kinetics through this compound modification offers significant potential for improving processing efficiency and final material properties across various applications. Future research directions should explore its effects in other polymer systems, optimize modification parameters for specific applications, and investigate synergistic combinations with nucleating agents or other crystallization modifiers.

References

controlling gel content Triallyl trimesate modification

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles & Quantitative Data

Triallyl trimesate (TAM) is a trifunctional monomer that can form crosslinked polymers. In precipitation polymerization, parameters that influence the reaction kinetics and the mobility of the polymer chains directly determine the gel content and properties of the final product [1].

The table below summarizes key parameters and their typical effects based on a study where TAM was polymerized in tetradecane [1]:

Parameter Typical Effect on Gel Content/Product Specific Example from Literature
Monomer Concentration Higher concentration can increase crosslinking density and incorporation of monomer into the polymer. TAM-g-tetradecane powders contained 83-88 wt% unreacted or oligomerized TAM monomer [1].
Reaction Solvent The solvent choice influences the polymerization mechanism (e.g., hydrocarbon addition) and particle size. Using tetradecane as solvent led to primary particles of about 500 nm in diameter [1].
Initiation Method Radical initiation is required to activate the allyl groups for crosslinking and oligomerization. Polymerization was radical-initiated [1].

Experimental Protocol: Precipitation Polymerization of TAM

This methodology is adapted from the research which produced organic powders from TAM and tetradecane [1].

  • Objective: To synthesize crosslinked organic powders via precipitation polymerization of this compound (TAM).
  • Materials:
    • This compound (TAM) monomer [2] [3] [1].
    • Solvent: Tetradecane [1].
    • Radical Initiator: e.g., Azobisisobutyronitrile (AIBN) or a UV-initiator, suitable for the reaction temperature [1].
  • Procedure:
    • Prepare Reaction Solution: Dissolve a specific concentration of TAM monomer in tetradecane [1].
    • Radical Initiation: Introduce radicals into the solution to initiate polymerization. This can be achieved thermally (using a chemical initiator like AIBN) or via UV-irradiation [1].
    • Precipitation & Aggregation: As the reaction proceeds, primary particles will form and precipitate from the solution. These particles fuse together to form aggregated powders [1].
    • Collection: Isolate the resulting solid powder product.
  • Key Controlling Factors:
    • Monomer-to-Solvent Ratio: This is critical for determining the final composition (monomer content) and the particle size of the aggregates [1].
    • Initiation Energy/Temperature: Affects the rate of radical generation, which influences the kinetics of crosslinking and oligomerization.
    • Reaction Time: Longer times may lead to higher conversion and potentially higher gel content.

The following diagram illustrates the general experimental workflow and the key factors that influence the final product's properties.

G Start Start: Prepare TAM in Tetradecane Initiation Radical Initiation ( Thermal or UV ) Start->Initiation Process Polymerization & Precipitation Initiation->Process Product Product: Crosslinked Powder Aggregates Process->Product MonomerRatio Monomer/Solvent Ratio MonomerRatio->Process Controls Particle Size & Monomer Content InitiationEnergy Initiation Energy/Temp InitiationEnergy->Process Affects Crosslinking Kinetics ReactionTime Reaction Time ReactionTime->Process Influences Conversion

Frequently Asked Questions (FAQs)

Q1: Why is my gel content too low, resulting in a weak or powdery material?

  • A: Low gel content typically indicates insufficient crosslinking.
    • Cause 1: Inadequate Initiation. The radical source may be spent or the energy input (temperature/UV) may be too low to generate enough radicals to activate the TAM's allyl groups [1].
    • Cause 2: Low Monomer Concentration. A very dilute solution may favor the formation of linear oligomers over a dense, crosslinked network [1].
    • Solution: Confirm the activity of your initiator and optimize the initiation conditions. Consider increasing the TAM concentration within the solvent.

Q2: How can I control the thermal stability of the final TAM polymer?

  • A: Thermal properties are intrinsic to the crosslinked structure formed. The study using pyrolysis combustion flow calorimetry indicates that the TAM-g-tetradecane product has a specific thermal decomposition profile [1]. To alter thermal stability, you could:
    • Vary Crosslink Density: A higher crosslink density generally improves thermal stability.
    • Co-polymerize: Introduce a second, more thermally stable monomer into the system.

Q3: My reaction is forming a solid mass instead of a powder. What went wrong?

  • A: The formation of a solid mass instead of a powder suggests a failure of the "precipitation" mechanism.
    • Cause: Solvent-Monomer-Polymer Incompatibility. The solvent (tetradecane) is chosen so that the growing polymer chains are insoluble and precipitate out. If the solvent can still swell the polymer significantly, the particles may fuse into a large gel mass instead of discrete powders [1].
    • Solution: Ensure you are using the correct non-solvent (e.g., tetradecane) and confirm the purity of your reagents. Adjusting the monomer concentration might also help re-establish the precipitation pathway.

Troubleshooting Guide

Observed Problem Potential Causes Recommended Actions
Low Gel Content / Powdery Product Inadequate radical initiation; Monomer concentration too low [1]. Check initiator half-life and activity; Increase TAM concentration.
Excessive Gelation / Solid Mass Solvent is not a strong enough non-solvent; Localized overheating [1]. Verify solvent quality and purity; Ensure efficient stirring and temperature control.
Inconsistent Particle Size Uncontrolled precipitation; Aggregation of primary particles [1]. Standardize stirring rate and initiation speed; Optimize reaction concentration and time.

References

optimizing Triallyl trimesate DCP ratio reactive extrusion

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Optimization Guidelines

The table below summarizes key findings from a study on TAM/DCP reactive extrusion, which can form the basis for your FAQs and troubleshooting guides [1].

Parameter Finding in TAM-Modified PP (vs. DCP-only PP) Potential Cause/Interpretation
Melt Viscosity & Elasticity Higher Formation of a long-chain branched (LCB) structure, leading to non-terminal flow and strain hardening [1].
Crystallization Temperature Increased Finer spherulitic structure induced by the modified polymer architecture [1].
Tensile Modulus & Strength Retained Balanced effects of molar mass reduction and branching, preserving structural integrity [1].
Elongation at Break & Impact Strength Better Finer spherulitic structure and the disappearance of the skin-core layer in injection-molded parts [1].

Experimental Protocol: Reactive Extrusion with TAM/DCP

Here is a detailed methodology you can adapt for standard operating procedures [1]:

  • Material Preparation: Use linear isotactic polypropylene (L-PP). Pre-mix the polymer with the coagent (TAM) and initiator (DCP) uniformly. The DCP ratio is a critical variable and should be systematically adjusted (e.g., from 0.1 to 0.3 wt%) against a fixed TAM concentration to find the optimal balance.
  • Reactive Extrusion: Conduct the process in a twin-screw extruder. Key parameters to monitor and control include:
    • Temperature Profile: Set along the various barrels of the extruder.
    • Screw Speed: A critical parameter for controlling shear and reaction time.
  • Material Characterization: Analyze the resulting coagent-modified polypropylenes (CM-PP) to confirm the desired properties:
    • Rheology: Measure complex viscosity and elasticity to identify non-terminal flow and strain hardening, which signify LCB formation [1].
    • Thermal Analysis: Use DSC to measure the crystallization temperature.
    • Mechanical Testing: Perform tensile and impact tests to verify the retention of modulus and improvement in ductility/toughness.
    • Morphology: Examine the crystallite structure (e.g., via microscopy) to confirm the finer spherulitic structure and absence of skin-core morphology.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental and optimization process described above.

start Start Optimization prep Material Preparation (PP + TAM + DCP) start->prep extr Reactive Extrusion (Twin-screw extruder) prep->extr char Material Characterization extr->char branch LCB Formation Confirmed? char->branch branch->prep No mech Test Mechanical Properties (Tensile, Impact) branch->mech Yes opt Optimal Formulation Achieved? opt->prep No success Successful CM-PP opt->success Yes mech->opt

Building Your FAQ & Troubleshooting Section

Based on the search results and common challenges in reactive extrusion, here are potential FAQs. You can expand these with more detailed solutions from your own expertise.

  • FAQ: Why is the DCP to TAM ratio so critical?

    • Answer: DCP initiates the radical reaction that grafts TAM onto the polymer chain. An incorrect ratio can lead to either insufficient branching (if DCP is too low) or excessive polymer degradation (if DCP is too high), failing to achieve the desired long-chain branching (LCB) and its associated property enhancements [1].
  • FAQ: We are not observing the expected strain hardening in our CM-PP. What could be wrong?

    • Answer: A lack of strain hardening suggests insufficient formation of a long-chain branched (LCB) structure. Troubleshoot by [1]:
      • Verify DCP Activity: Ensure the peroxide (DCP) has been stored correctly and is not degraded.
      • Check Mixing Efficiency: Confirm that TAM and DCP are uniformly mixed with the polymer before extrusion.
      • Review Extrusion Parameters: The temperature profile and screw speed must be optimized to ensure the reaction occurs completely within the extruder's residence time.
  • FAQ: Our modified polymer has improved toughness but a significant drop in modulus. What might be the cause?

    • Answer: This is typically a sign of excessive chain scission (degradation) overpowering the branching reaction. Troubleshooting Guide:
      • Symptom: Significant loss of modulus and strength.
      • Potential Cause: DCP concentration is too high relative to TAM, leading to dominant beta-scission of the polymer backbone.
      • Solution: Reduce the DCP/TAM ratio in your next experimental batch. Focus on finding a ratio that minimizes molar mass reduction while promoting branching, as the goal is to retain modulus while improving impact strength [1].

A Note on Creating Diagrams

The experimental workflow was created using the DOT language. For your signaling pathways or other complex diagrams, you can apply a similar methodology as the ggpathway R package, which uses edge tables and node tables to define relationships and layouts before generating the graph [2]. This data-first approach is excellent for reproducible technical diagrams.

References

Troubleshooting Guide: Triallyl Trimesate (TAM) Gel Formation

Author: Smolecule Technical Support Team. Date: February 2026

Problem & Phenomenon Possible Root Cause Recommended Solution
Gel Formation instead of Powder: A crosslinked network forms. Free-radical polymerization in a good solvent, leading to extensive cross-linking. Switch to precipitation polymerization in a non-solvent like tetradecane [1].
Low Product Yield Monomer concentration is too low or initiation is inefficient. Optimize monomer-to-solvent ratio; ensure complete radical initiation [1].
Large/Uncontrolled Particle Size (e.g., >500 nm) Reaction conditions (temperature, stirring rate) are not optimized. Fine-tune reaction temperature and agitation; consider a two-stage polymerization process [1].

Frequently Asked Questions (FAQs)

  • Q1: What is the basic principle behind using precipitation polymerization to prevent gelation with TAM?

    • A: In precipitation polymerization, the solvent (e.g., tetradecane) is a non-solvent for the growing polymer chains. As TAM monomers oligomerize and crosslink, the polymer precipitates out of solution instead of remaining dissolved and forming a network that leads to a bulk gel. The process forms discrete powder particles [1].
  • Q2: My TAM powder shows exothermic activity around 230°C. Is this expected?

    • A: Yes, based on thermal analysis, TAM-g-tetradecane powders can exhibit exothermic activity around this temperature, which is attributed to thermal decomposition. This is a characteristic property of the material [1].
  • Q3: What is the typical particle size I can expect from TAM precipitation polymerization?

    • A: Under the studied conditions, the primary particles of TAM-g-tetradecane are approximately 500 nm in diameter. Particle size can be influenced by solvent choice, monomer concentration, and stirring rate [1].

Experimental Protocol: Precipitation Polymerization of TAM

This methodology is adapted from the cited research to produce a powder and prevent gel formation [1].

  • Materials:

    • Monomer: Triallyl trimesate (TAM)
    • Solvent: Tetradecane
    • Initiator: A radical initiator (e.g., AIBN)
  • Procedure:

    • Prepare a reaction mixture by dissolving TAM monomer in tetradecane.
    • Add the radical initiator to the solution.
    • Purge the reaction vessel with an inert gas (e.g., nitrogen) to create an oxygen-free environment.
    • Initiate the polymerization by radical initiation. The polymer will form as a powder that precipitates from the hydrocarbon solution.
    • After the reaction is complete, isolate the solid product via filtration or centrifugation.
    • Wash the obtained powder to remove any residual solvent or unreacted monomer.
    • Dry the final product for analysis and use.

Experimental Workflow and Troubleshooting Logic

The diagram below outlines the experimental workflow for TAM precipitation polymerization and the logical path for troubleshooting common issues.

G TAM Polymerization Workflow and Troubleshooting Start Start: TAM Polymerization Method Select Polymerization Method Start->Method Precipitation Precipitation Polymerization (Solvent: Tetradecane) Method->Precipitation Prevents gelation OtherMethod Other Polymerization Method Method->OtherMethod Risks gelation CheckResult Check Product Form Precipitation->CheckResult OtherMethod->CheckResult Powder Powder Obtained (Primary Particles ~500 nm) CheckResult->Powder Success Gel Gel Formed CheckResult->Gel Problem Troubleshoot Troubleshooting Steps Gel->Troubleshoot TS1 Confirm solvent is a non-solvent (e.g., tetradecane) Troubleshoot->TS1 TS2 Optimize monomer-to-solvent ratio TS1->TS2 TS3 Ensure efficient radical initiation TS2->TS3 TS3->Precipitation Re-attempt

References

Troubleshooting Guide: Viscosity Control with Triallyl Trimesate

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why does the viscosity of my triallyl trimesate polymer melt increase unexpectedly during processing?

Unexpected viscosity increases are often related to the crosslinking activity of this compound. This monomer is designed with three allyl groups that readily participate in free radical polymerization, leading to the formation of a highly crosslinked network [1] [2]. If this process initiates prematurely due to residual initiators or excessive heat, it will cause a rapid and often undesirable rise in viscosity.

  • Recommended Action:
    • Review Thermal Profile: Check the thermal history of your material. This compound-based powders have shown exothermic decomposition activity around 230°C [1]. Ensure your processing temperature is well-controlled and below the initiation point for your specific formulation.
    • Analyze Initiator Half-Life: Confirm that any radical initiators used have been properly quenched or that their half-life at your storage and processing temperatures is considered. Incomplete reaction or residual initiators can cause continued crosslinking.
    • Characterize the Product: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand the thermal behavior of your polymer, including the temperature at which crosslinking or decomposition occurs [1].

Q2: How can I measure the true viscosity-enhancing property of my polymer?

The most relevant parameter for characterizing a polymer's inherent contribution to viscosity, independent of concentration, is its Intrinsic Viscosity ([η]) [3]. It is defined as the limit of the specific viscosity of a polymer solution as the concentration of the polymer approaches zero.

  • Experimental Protocol: Dilute Solution Viscometry

    This method involves measuring the flow times of a pure solvent and several dilute polymer solutions at different concentrations [3].

    • Preparation: Prepare a stock polymer solution and then create a series of increasingly dilute solutions.
    • Measurement: Measure the flow time of each solution and the pure solvent using a calibrated viscometer (e.g., an Ubbelohde capillary viscometer or a rolling-ball viscometer) maintained at a constant temperature.
    • Calculation: Calculate the relative viscosity (η_rel), specific viscosity (η_sp), reduced viscosity (η_sp/c), and inherent viscosity (ln(η_rel)/c) for each concentration.
    • Extrapolation: Plot both the reduced viscosity and the inherent viscosity against concentration. The point where the two extrapolated lines intersect the y-axis is the intrinsic viscosity [η] [3].

The diagram below illustrates this workflow.

G A Prepare polymer solutions at different concentrations B Measure flow times for solvent & solutions A->B C Calculate viscosity parameters (η_rel, η_sp, η_red, η_inh) B->C D Plot η_red and η_inh vs. concentration C->D E Extrapolate to zero concentration to find Intrinsic Viscosity [η] D->E

Q3: How is Intrinsic Viscosity used to determine the molar mass of a polymer?

Intrinsic Viscosity is empirically correlated with a polymer's molar mass (M) through the Mark-Houwink equation [3]:

[η] = K * M^a

  • [η] is the intrinsic viscosity.
  • M is the molar mass (typically the viscosity-average molar mass).
  • K and a are constants for a given polymer-solvent pair at a specific temperature.

The constant a provides insight into the polymer's conformation in solution. The table below shows examples of Mark-Houwink parameters for various polymers [3].

Polymer Solvent Temperature (°C) K (dL/g) a
Polypropylene Cyclohexane 25 3.97 x 10⁻⁵ 0.820
Polystyrene Toluene 20 11.2 x 10⁻⁵ 0.722
Cellulose Acetate Water 25 20.9 x 10⁻⁵ 0.600
Hyaluronic Acid 0.2 M NaCl 25 22.8 x 10⁻⁵ 0.816

Note: The parameters for this compound in common solvents were not available in the searched literature and must be determined experimentally for your system.

Key Principles for Viscosity Control

For a broader understanding, here are foundational concepts relevant to managing viscosity in polymer systems.

  • Viscoelasticity in Polymers: Polymer melts exhibit both viscous (liquid-like) and elastic (solid-like) properties. Understanding this viscoelastic nature is crucial for optimizing processing steps like extrusion and molding, as too much elasticity can lead to flow anomalies [4].
  • Shear Rate Dependence: Polymer melts and concentrated solutions are often non-Newtonian, meaning their viscosity depends on the applied shear rate. Viscosity measurements for intrinsic viscosity determination must therefore be performed at low shear rates or extrapolated to a zero-shear condition to obtain a fundamental property [3].
  • Influence of pH: While more critical for water-based solutions of polyelectrolytes, pH can significantly impact viscosity and gelation. Changes in pH can alter the ionization state of polymer chains, affecting electrostatic repulsion and hydrogen bonding, which in turn influences chain dimensions and solution viscosity [5].

References

improving Triallyl trimesate dispersion polymer blends

Author: Smolecule Technical Support Team. Date: February 2026

TAM Polymer Blends: FAQs & Troubleshooting

Here are answers to common technical questions based on current research:

  • Q1: What is Triallyl trimesate (TAM) and what is its primary function in polymer blends? TAM is an organic crosslinking agent, specifically the triallyl ester of trimesic acid (1,3,5-Benzenetricarboxylic acid) [1]. Its primary function is to act as a crosslinking co-reactant in fluorocarbon polymers and other systems. When subjected to high-energy irradiation, it facilitates the formation of a crosslinked polymer network, which enhances the material's mechanical properties, deformation resistance at high temperatures, and flame resistance [2].

  • Q2: What are the typical loading amounts for TAM in a formulation? The effective loading amount for TAM can vary based on the polymer and desired properties. Research indicates that a range of 1-10% by weight is common, with a preferred range of 3-6% by weight to achieve effective crosslinking without compromising other material properties [2].

  • Q3: What is a standard method to crosslink TAM in a polymer blend? A standard method involves using high-energy irradiation. A composition containing the polymer and TAM is processed (e.g., extruded or molded) and then subjected to a moderate dose of 3-15 megarads of electron beam radiation. A dose of 5-10 megarads is often sufficient to achieve the desired crosslinking density without causing significant degradation [2].

  • Q4: My polymer blend shows poor dispersion. How can I improve it? Poor dispersion often occurs in immiscible polymer blends. Advanced processing techniques can achieve nano-scale dispersion. High-shear processing is one such method, which uses a high-shear flow field without additives to disperse one polymer phase within another at a domain size of ten to several tens of nanometers [3]. This requires specialized equipment like a high-shear extruder capable of shear rates over 1000 sec⁻¹ [3].

Troubleshooting Common Experimental Issues

The table below summarizes specific problems, their potential causes, and evidence-based solutions.

Problem Potential Cause Recommended Solution
Insufficient Crosslinking Irradiation dose too low Increase radiation dose within 3-15 megarad range [2]
Poor Dispersion & Large Domain Sizes Conventional blending; immiscible polymers Implement high-shear processing (e.g., specialized extruder); use compatibilizers [3] [4]
Polymer Degradation Excessive irradiation dose Optimize radiation dose; TAM's stability reduces degradation at 5-10 megarads [2]
Low High-Temperature Performance Inadequate crosslink density Confirm TAM concentration (3-6 wt%); ensure uniform dispersion before irradiation [2]

Detailed Experimental Protocols

Protocol 1: Irradiation-Assisted Crosslinking with TAM

This protocol outlines the method for creating crosslinked polymer blends using TAM and irradiation, adapted from patent literature [2].

  • Objective: To produce a crosslinked polymer blend with enhanced mechanical and thermal properties.
  • Materials:
    • Base polymer (e.g., ethylene-tetrafluoroethylene (ETFE) or ethylene-chlorotrifluoroethylene (ECTFE) copolymer).
    • Crosslinking agent: this compound (TAM).
    • Additives: e.g., Magnesium oxide (MgO, ~1% by weight) to scavenge acids.
  • Equipment: Powder blending equipment, compression molding press, high-energy electron beam accelerator.
  • Procedure:
    • Formulation: Precisely weigh the base polymer and TAM (3-6% by weight).
    • Powder Blending: Dry blend the polymer powder and TAM using a high-speed mixer to create a homogeneous physical mixture.
    • Processing: Process the blended powder using a suitable method:
      • Compression Molding: Mold the blend at high temperature (e.g., ~490°F / 254°C for ETFE) to form a test specimen.
      • Extrusion: Extrude the blend onto a substrate (e.g., wire) at temperatures exceeding 500°F.
    • Irradiation: Subject the processed sample to a 5-10 megarad dose of electron beam radiation.
    • Characterization: Evaluate the crosslinked material's properties via tensile testing, hot modulus tests, and thermal analysis [2].

The following diagram illustrates this experimental workflow:

G Start Start Formulate Formulate Polymer and TAM (3-6 wt%) Start->Formulate Blend Dry Powder Blending Formulate->Blend Process High-Temp Processing (Molding/Extrusion) Blend->Process Irradiate Electron Beam Irradiation (5-10 Mrad) Process->Irradiate Characterize Characterize Material Irradiate->Characterize End End Characterize->End

Protocol 2: Achieving Nano-Dispersion via High-Shear Processing

This protocol describes a technique to achieve nano-scale dispersion in immiscible polymer blends, which can be adapted for systems containing TAM [3].

  • Objective: To create a polymer blend where the dispersed phase has a domain size of ten to several tens of nanometers.
  • Materials: Two or more immiscible polymers (e.g., Polyvinylidene fluoride (PVDF) and Polyamide 11 (PA11)).
  • Equipment: High-shear extruder (capable of shear rates >1000 sec⁻¹, ideally up to 4400 sec⁻¹).
  • Procedure:
    • Feed Preparation: Pre-mix the polymer pellets/powders at the desired ratio.
    • High-Shear Extrusion: Feed the mixture into a high-shear extruder.
    • Processing Control: Process the blend at a high screw rotation speed (e.g., 3000 rpm) for a controlled residence time to allow sufficient mixing under high shear.
    • Characterization: Analyze the blend morphology using Transmission Electron Microscopy (TEM) to confirm nano-dispersion. Evaluate mechanical properties (e.g., stress-strain curves) [3].

The logical decision process for solving dispersion issues is summarized below:

G Start Poor Dispersion in Blend Q1 Are polymers immiscible? Start->Q1 A1 Use compatibilizers or copolymers Q1->A1 No Q2 Is conventional mixing ineffective? Q1->Q2 Yes Check Characterize morphology (e.g., TEM) A1->Check A2 Apply high-shear processing Q2->A2 Yes A2->Check End Nano-Dispersion Achieved Check->End

Key Technical Takeaways

The core challenge in working with TAM and polymer blends lies in optimizing two aspects: crosslinking efficiency and phase dispersion.

  • For crosslinking, precise control over the TAM concentration (3-6%) and irradiation dose (5-10 Mrad) is critical [2].
  • For overcoming immiscibility and achieving nano-dispersion, high-shear processing is a powerful, additive-free technique, though it requires specialized equipment [3].

References

Triallyl trimesate coagent nanoparticle formation effects

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Triallyl Trimesate

For experimental protocols, it is essential to first confirm the identity and properties of the coagent.

Property Description
Chemical Name This compound; Triallyl 1,3,5-benzenetricarboxylate [1]
CAS Number 17832-16-5 [1]
Molecular Formula C₁₈H₁₈O₆ [1]
Molecular Weight 330.33 - 330.34 g/mol [1]
Typical Purity Available at >98.0%(T), 98%, and 95.0% [1]
Physical Form Colorless to light yellow liquid or powder [1]

Experimental Protocol: Reactive Extrusion with TAM

The following workflow and details are adapted from a study on coagent-modified polypropylene (CM-PP), which provides a validated methodology [2].

Start Start: Prepare Materials Step1 Peroxide-initiated grafting in melt Start->Step1 Step2 Twin-screw reactive extrusion Step1->Step2 Step3 Injection molding of specimens Step2->Step3 Step4 Characterization: Rheology, Crystallization, Mechanics Step3->Step4 Result Obtained CM-PP with LCB & finer spherulites Step4->Result

1. Materials Preparation

  • Polymer: Linear isotactic polypropylene (L-PP).
  • Coagent: this compound (TAM).
  • Initiator: An organic peroxide, such as dicumyl peroxide (DCP).
  • The process is conducted in a solvent-free, solid-state mixture [3].

2. Reactive Extrusion Process

  • Equipment: Use a twin-screw extruder.
  • Procedure: The L-PP, TAM coagent, and peroxide are fed into the extruder.
  • Reaction Mechanism: The peroxide generates free radicals, which abstract hydrogen from the PP backbone. The TAM coagent grafts onto these radical sites. Due to its trifunctional allylic structure, TAM can form long-chain branches (LCB) on the PP or act as a cross-linker, leading to the formation of cross-linked nano-particles within the polymer matrix [2] [3].
  • Key Outcome: This process yields coagent-modified polypropylene (CM-PP) with a distinctly different architecture from the original L-PP.

3. Specimen Preparation & Characterization

  • The extruded CM-PP is typically shaped using injection molding for testing [2].
  • Key characterization methods include:
    • Rheology: Measure complex viscosity and elasticity. PP modified with TAM often shows strain hardening, a key indicator of long-chain branching (LCB) [2].
    • Thermal Analysis: Use DSC to measure crystallization temperature (T꜀). CM-PP usually exhibits a higher T꜀ due to a finer spherulitic structure [2].
    • Mechanical Testing: Evaluate tensile strength, modulus, and impact strength. CM-PP can retain stiffness and strength while improving elongation at break and impact strength [2].

Effects of TAM on Polymer Properties

The table below summarizes the key effects of TAM modification compared to polypropylene degraded only with peroxide.

Property Effect of TAM Coagent (vs. DCP-PP) Technical Explanation
Melt Strength Increases [2] Formation of a long-chain branched (LCB) architecture [2].
Crystallization Temperature (T꜀) Increases [2] Cross-linked TAM/PP nanoparticles and branched structures act as nucleating sites, leading to a finer spherulitic morphology [2] [3].
Tensile Modulus & Strength Retained [2] The enhanced nucleation and finer crystalline structure compensate for the reduction in average molar mass caused by peroxide-induced degradation [2].
Elongation at Break & Impact Strength Improved [2] The modified microstructure, including the disappearance of the skin-core layer in injection-molded parts, contributes to better toughness [2].

Frequently Asked Questions

What is the primary function of this compound in polypropylene modification?

TAM primarily functions as a coagent to counteract the detrimental chain scission (degradation) that occurs during peroxide-initiated processing of PP. It introduces long-chain branches (LCB) and can form cross-linked nano-particles, which increase melt strength and improve mechanical properties [2] [3].

How does TAM compare to other coagents like TMPTMA?

According to comparative studies, both TAM and trimethylolpropane trimethacrylate (TMPTMA) can increase the viscosity and elasticity of PP. However, deviations from terminal flow and strain hardening were specifically observed in PP modified with TAM, signifying a more pronounced formation of long-chain branches [2].

The search results do not specify the exact peroxide or TAM concentration. How can I determine this?

  • Consulting Patent Literature: Patents often provide detailed working examples with exact ratios.
  • Performing a Design of Experiment (DoE): Systematically varying the peroxide-to-coagent ratio to achieve the desired balance between degradation and branching/cross-linking for your specific application.

References

Triallyl trimesate melt strength consistency issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Triallyl Trimesate

This compound (TAM) is a cross-linking monomer known for its three reactive allyl groups. The table below summarizes its key identifiers and physical properties, which are fundamental for troubleshooting any experimental process [1] [2].

Property Value / Description
CAS Number 17832-16-5 [1]
Molecular Formula C18H18O6 [1]
Molecular Weight 330.33 g/mol [1]
Physical Form Liquid or low melting solid; can appear as a light yellow solid or a white/colorless to light yellow powder/lump [1] [2].
Melting Point 31-34 °C (lit.) [1]
Boiling Point 175-190 °C at 0.1 mm Hg (lit.) [1]
Density 1.16 g/cm³ [1]
Primary Use Used in polymer chemistry for cross-linking to form durable, heat-resistant materials and organic powders [2] [3].

Troubleshooting Melt Strength Consistency

Melt strength is critical for processing polymers. While specific data is unavailable, inconsistencies often stem from monomer purity, polymerization conditions, and the presence of additives or plasticizers.

Potential Causes and Solutions
  • Purity and Handling: The commercial purity of TAM can vary from 95% to over 98% [2]. Lower purity grades may contain isomers or by-products that act as chain terminators or plasticizers, negatively impacting cross-link density and melt strength. Solution: Source high-purity TAM (>98%) and confirm purity through analytical methods if possible.
  • Polymerization Process: Research indicates that powders made from TAM can be "rich in monomer" (83–88 wt%) [3]. Incomplete reaction leaves unreacted TAM, which can plasticize the polymer, leading to low melt strength and inconsistent properties. Solution: Optimize reaction parameters (e.g., initiator concentration, time, temperature) to ensure high conversion and cross-linking.
  • Thermal History: TAM-based products exhibit specific thermal behaviors, and excessive heat history during processing can lead to premature degradation or over-cross-linking[cite:9]. Solution: Strictly control processing temperatures and residence times; use thermal analysis (e.g., TGA, DSC) to establish a safe processing window.

Experimental Workflow for Diagnosis

The following diagram outlines a systematic approach to diagnose melt strength issues. You can use this workflow to identify the most likely root cause in your process.

MeltStrengthTroubleshooting Start Start: Low/Inconsistent Melt Strength Step1 Check Raw Material Purity and Storage History Start->Step1 Step2 Analyze Polymer Composition (TGA, DSC, NMR) Step1->Step2 Purity OK? ActionA Action: Purify Monomer or Optimize Formulation Step1->ActionA Low Purity Step3 Review Polymerization Reaction Parameters Step2->Step3 Composition OK? OutcomeA Issue: Plasticization by Monomer/Additive Step2->OutcomeA High monomer/ additive content Step4 Audit Processing Conditions (e.g., Extrusion) Step3->Step4 Parameters OK? OutcomeB Issue: Low Cross-link Density Step3->OutcomeB Low conversion/ cross-linking OutcomeC Issue: Thermal Degradation Step4->OutcomeC High temp/shear OutcomeA->ActionA ActionB Action: Increase Initiator or Cross-linker OutcomeB->ActionB ActionC Action: Lower Processing Temperature/Time OutcomeC->ActionC

Frequently Asked Questions

Q1: What is the typical purity of commercially available this compound, and why does it matter? Purity typically ranges from 95.0% to over 98.0% [2]. Higher purity is crucial for consistent performance, as impurities can interfere with the cross-linking reaction, leading to unpredictable melt strength and final polymer properties.

Q2: My polymerized TAM material is soft and lacks strength. What could be the reason? This is a common symptom of insufficient cross-linking. Your product may be rich in unreacted TAM monomer, which acts as a plasticizer [3]. To resolve this, revisit your polymerization conditions: ensure you are using a sufficient amount of a suitable radical initiator and that the reaction time and temperature are optimized for complete conversion.

Q3: Are there any special handling or storage requirements for this compound? It is recommended to store the chemical at 2-8°C [1]. As a reactive monomer, it should be protected from prolonged exposure to heat and light, which could lead to premature polymerization or degradation. Always use personal protective equipment as it may cause skin and eye irritation [2].

A Path Forward for Specific Solutions

The information gap you've encountered is common for specialized industrial processes. To find more targeted solutions:

  • Explore Patent Literature: Patents often contain detailed troubleshooting data. The manufacturing process for a coating curing agent starting from TAM is documented in a patent [4], which may include insights into handling and reaction optimization.
  • Consult Technical Data Sheets: Directly contact chemical suppliers like TCI America or others listed in the search results [1] [2]. They often provide unpublished technical bulletins and application notes.
  • Consider Internal Documentation: Given the lack of public resources, developing your own internal FAQ based on experimental data would be highly valuable for your team.

References

Triallyl trimesate crosslinking density measurement methods

Author: Smolecule Technical Support Team. Date: February 2026

Measurement Methods for Crosslinking Density

The table below summarizes standard and research methods for determining crosslinking density, which are applicable to systems like triallyl trimesate.

Method Measured Parameter Underlying Principle Application Example from Search
Sol-Gel Analysis [1] Gel Content (insoluble fraction) The crosslinked polymer network is insoluble. The sample is weighed, exposed to a solvent (e.g., boiling xylene) to extract soluble parts, and re-weighed after drying [2]. Standard method to confirm crosslinking has occurred [2].
Rheological Analysis [1] Complex Viscosity (η*) / Elastic Modulus Measures the material's flow and deformation properties. A crosslinked network shows a sharp increase in complex viscosity during curing [2]. Found to be more precise than sol-gel and mechanical analysis for network parameters in a comparative study [1].
Mechanical Analysis [1] Relaxation Elastic Modulus (Gc) A stress-relaxation test measures the decay of force under constant strain. The equilibrium stress is used to calculate crosslinking density (n) using the formula: n = Gc / (φRT), where R is the gas constant and T is temperature [3]. Used to measure the crosslinking density of ethylene-based polymer foams [3].
FTIR Spectroscopy [4] Chemical Bond Formation/Loss Identifies the formation or disappearance of specific chemical bonds (e.g., loss of C=O from peroxide, formation of new C-C bonds) to infer the reaction mechanism and crosslinking efficiency [4]. Successfully used to monitor crosslinking reactions involving this compound (TAC) and peroxide in LDPE [4].

Experimental Data on this compound Crosslinking

One study specifically investigated this compound (TAC) as a co-agent in peroxide crosslinking of Low-Density Polyethylene (LDPE). The experimental data and protocols are summarized below [4].

  • Experimental Protocol: The research used in situ Fourier Transform Infrared (FTIR) spectroscopy to analyze the crosslinking reaction. The LDPE was mixed with dicumyl peroxide (DCP) alone and with a DCP/TAC system. The FTIR spectra were recorded in real-time as the sample was heated, allowing researchers to monitor the chemical changes as they happened [4].
  • Key Findings: The in situ FTIR analysis provided positive evidence of full peroxide dissociation and oxidation. Most importantly, it indicated that TAC reacted by forming both allyl and alkyl radicals. These radicals were incorporated into the polymer network, improving the efficiency of the crosslinking process [4].

Experimental Workflow for Crosslinking Analysis

The diagram below outlines a general experimental workflow for characterizing a crosslinked polymer, integrating the methods discussed.

CrosslinkingWorkflow cluster_processing Crosslinking Process cluster_analysis Characterization Methods start Polymer + Crosslinker (e.g., LDPE + this compound) crosslink Apply Heat/Energy start->crosslink gel Sol-Gel Analysis (Determines Gel Content) crosslink->gel rheo Rheological Analysis (Measures Viscosity/Modulus) crosslink->rheo mech Mechanical Analysis (Stress Relaxation Test) crosslink->mech ftir FTIR Spectroscopy (Tracks Chemical Bonds) crosslink->ftir results Determine Crosslinking Density and Efficiency gel->results rheo->results mech->results ftir->results

References

Triallyl trimesate thermal stability comparison other modifiers

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Data of Triallyl Monomers

The table below summarizes the key findings from a study on organic powders made from the precipitation polymerization of triallyl monomers. The data for Triallyl Trimesate (TAM) and Triallyl Phosphate (TAP) are from this single source [1]. For context, the properties of a common industrial cross-linker, Triallyl Cyanurate (TAC), are also included from a supplier's specification sheet [2]. Please note that the data for TAC and TAM/TAP are from different sources and were obtained under different conditions, so a direct numerical comparison should be made with caution.

Modifier Chemical Formula Key Thermal Property Experimental Context
This compound (TAM) Information missing Exothermic activity around 230°C (attributed to thermal decomposition) [1] TAM-grafted-tetradecane powder, analyzed via Pyrolysis Combustion Flow Calorimetry [1].
Triallyl Phosphate (TAP) Information missing Exothermic activity around 230°C (attributed to thermal decomposition of the trialkyl phosphate moiety) [1] TAP-grafted-tetradecane powder, analyzed via Pyrolysis Combustion Flow Calorimetry [1].
Triallyl Cyanurate (TAC) C12H15N3O3 [2] High thermal stability (listed as a typical property) [2]. Melting point: 26-28°C [2]. Commercial cross-linking agent; data from product specification sheet [2].

Experimental Protocol from Research

The thermal data for TAM and TAP was derived using the following methodological workflow as described in the research article:

Start Start Experiment P1 Polymer Preparation Start->P1 S1 Radical-initiated precipitation polymerization of monomer in tetradecane solution P1->S1 P2 Thermochemical Analysis A1 Differential Scanning Calorimetry (DSC) P2->A1 A2 Thermogravimetry (TG) P2->A2 A3 Pyrolysis Combustion Flow Calorimetry (PCFC) P2->A3 P3 Data Collection End End Experiment P3->End S2 Formation of grafted powders (TAM-g-tetradecane or TAP-g-tetradecane) S1->S2 S2->P2 A1->P3 A2->P3 A3->P3

References

Triallyl trimesate PLA crystallization rate enhancement verification

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data Summary

The table below summarizes the core experimental findings for PLA modification using a system involving triallyl trimesate (TAM) and dicumyl peroxide (DCP).

Performance Metric Unmodified PLA/PHO Blend PLA/PHO Blend with DCP & TAM Measurement Method Experimental Context
Crystallization Temperature ~95°C Shifted to ~123.5°C Differential Scanning Calorimetry (DSC) Non-isothermal crystallization; Peroxide-initiated reactive modification [1]
Crystallization Half-time ($t_{0.5}$) Higher Decreased Isothermal Crystallization Kinetics Isothermal crystallization; Indicates faster crystallization rate [1]
Melt Strength / Strain Hardening Absent or low Enhanced Rheological Measurements Reactive modification in melt state [1]
Tensile Strength 21.1 MPa 85.8 MPa Mechanical Testing PTLG/Sc-PLA blend; TAM used in a different but related polymer system [2]
Impact Properties & Elongation at Break Lower Improved Mechanical Testing ---

Experimental Protocols

To verify the crystallization enhancement, the following experimental methodologies were employed in the studies:

  • Reactive Modification Procedure [1]:

    • PLA (and/or its blend with Poly(3-hydroxyoctanoate) (PHO)) is compounded in a melt mixer.
    • The modifying agents, dicumyl peroxide (DCP) as a free-radical initiator and This compound (TAM) as a coagent, are added during the melt compounding process.
    • The process induces partial cross-linking and branching of the polymer chains.
  • Characterization Techniques:

    • Differential Scanning Calorimetry (DSC): Used to study non-isothermal and isothermal crystallization behavior. Measurements record the crystallization temperature and calculate the relative degree of crystallinity (Xt) and crystallization half-time ($t_{0.5}$) [1].
    • Rheological Measurements: Assess the viscoelastic properties of the polymer melt, demonstrating enhanced melt strength and strain hardening after modification [1].
    • Mechanical Testing: Determines improvements in tensile strength, elongation at break, and impact properties [2] [1].
    • Polarized Optical Microscopy (POM): Used to observe changes in spherulitic morphology and nucleation density [2].

Mechanism of Action Workflow

The following diagram illustrates the proposed mechanism and experimental workflow for how this compound enhances PLA properties, based on the gathered research.

start Start: PLA Modification step1 Melt Compounding with DCP and TAM start->step1 step2 Free-Radical Reaction Initiated step1->step2 step3 TAM Coagent Forms Branching/Cross-links step2->step3 step4 Modified PLA Chain Architecture step3->step4 mechanism_note Mechanism: TAM's allyl groups react with PLA radicals, creating a branched or partially cross-linked network. effect1 Enhanced Melt Strength and Strain Hardening step4->effect1 effect2 Accelerated Crystallization Kinetics step4->effect2 effect3 Improved Mechanical Properties (e.g., Tensile) step4->effect3

Research Conclusions and Limitations

The experimental data confirms that the reactive modification of PLA using a system of dicumyl peroxide (DCP) and this compound (TAM) is an effective strategy for enhancing its crystallization rate and overall performance [1]. The key improvements include a significant increase in crystallization temperature, a reduction in crystallization half-time, and a substantial boost in mechanical strength.

  • Primary Role of TAM: this compound acts as a coagent in a peroxide-initiated reaction. Its trifunctional structure (three allyl groups) allows it to form branches and partial cross-links between PLA polymer chains. This modified chain architecture is responsible for the observed enhancements in melt strength and, crucially, provides more nucleation sites for crystal growth, thereby accelerating the overall crystallization process [1].

  • Key Limitation of Available Data: The search results, while containing valuable quantitative data, do not provide a direct, side-by-side comparison of this compound against a wide range of other commercial nucleating agents or coagents. The positive data is primarily presented for the DCP/TAM system itself. For a comprehensive comparative guide, it would be necessary to consult specialized polymer science databases or head-to-head studies that include other specific alternatives.

References

Triallyl trimesate biocompatibility assessment biodegradable polymers

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Biocompatibility Assessment

For a biomaterial to be deemed biocompatible, it must perform its function without eliciting undesirable local or systemic effects in the patient [1]. The evaluation is a complex process guided by international standards (like ISO 10993) and involves a series of specific tests [1].

The table below summarizes the main categories of these tests.

Test Category Description Examples of Assays/Criteria
Cytocompatibility Assesses material's effect on cell viability and growth [1]. Direct contact, extract dilution, MTT assay [1].
Sensitization Determines potential for causing allergic skin reactions [1]. Guinea Pig Maximization Test, Local Lymph Node Assay [1].
Irritation Evaluates localized inflammatory response [1]. Intracutaneous injection, skin patch tests [1].
Systemic Toxicity Examines for adverse effects in distant organs [1]. Acute and chronic toxicity tests [1].
Genotoxicity Identifies damage to genetic material [1]. Ames test, chromosomal aberration test [1].
Hemocompatibility Evaluates interaction with blood components [1]. Tests for hemolysis, thrombosis, coagulation [1].
Implantation Studies local effects in the target tissue over time [1]. Histological analysis of implant site [1].

This testing workflow can be visualized as a two-phase process, moving from initial laboratory screening to more comprehensive in-vivo studies.

BiocompatibilityWorkflow Cytocompatibility Cytocompatibility & Genotoxicity Hemocompatibility Hemocompatibility Assessment Cytocompatibility->Hemocompatibility Sensitization Sensitization & Irritation Hemocompatibility->Sensitization SystemicTox Systemic Toxicity Sensitization->SystemicTox Implantation Implantation Study SystemicTox->Implantation Final Biocompatibility Established Implantation->Final Start Material Synthesis Start->Cytocompatibility

Diagram Title: Biocompatibility Assessment Workflow

Common Biodegradable Polymers in Medicine

While data on TAM is missing, research focuses on several other natural and synthetic biodegradable polymers. Their degradation is crucial as it must match the required healing time, and the breakdown products must be non-toxic [2] [3].

The table below lists some of the most common polymers and their key characteristics.

Polymer Origin Key Characteristics & Applications
Polylactide (PLA) Synthetic [1] [4] Good mechanical strength; used in bone fixation, drug delivery [1] [4].
Polycaprolactone (PCL) Synthetic [1] Slow degradation; used in long-term implants & drug delivery [1].
Chitosan Natural [2] Biocompatible, derived from crustacean shells; used in wound healing & drug delivery [2].
Hyaluronic Acid (HA) Natural [2] Found in human connective tissues; used in viscosupplementation & scaffolds [2].
Polyhydroxyalkanoates (PHA) Natural (from bacteria) Biocompatible, thermoplastic; used in tissue engineering [5].

References

Triallyl trimesate gel permeation chromatography GPC analysis

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for GPC Analysis of Triallyl Trimesate

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution [1] [2]. For a cross-linking monomer like this compound, GPC is typically used to analyze its purity, the presence of oligomers, or the molecular weight of its soluble polymers before extensive cross-linking occurs.

The table below outlines the core components and methodological choices for GPC analysis, which would form the basis of any experimental comparison.

Aspect Considerations for Method Development Common Options / Examples
Stationary Phase (Gel) Pore size of gel determines separation range [1]. Cross-linked polystyrene-divinylbenzene (e.g., PLgel, Styragel) [1].
Mobile Phase (Eluent) Must dissolve analyte, be compatible with column & detector [1]. Tetrahydrofuran (THF), DMF, chloroform, high-temperature solvents for crystalline polymers [1] [2].

| Detectors | Concentration Detectors: Refractive Index (RI), UV [1]. Molecular Weight Detectors: Light Scattering (MALS), Viscometer [1] [3]. | RI (most common), UV, MALS (absolute MW), IR (for chemical composition) [1] [2] [3]. | | Calibration | Required for relative molecular weight calculations [1] [2]. | Narrow dispersity polystyrene (PS) standards; universal calibration for other polymers [1]. |

Developing a robust GPC method involves a systematic workflow to address challenges like solubility and detector selection, particularly for complex or new polymers [4]. The diagram below outlines this process.

Start Start GPC Method Development Sample Sample Preparation & Solubility Testing Start->Sample Column Select GPC Column(s) based on pore size and MW range Sample->Column MobileP Choose Mobile Phase (Solvent, potential additives) Column->MobileP Detector Select Detector(s) (RI, UV, MALS, Viscometer) MobileP->Detector Calibrate Establish Calibration Curve using polymer standards Detector->Calibrate Validate Method Validation (Accuracy, Reproducibility) Calibrate->Validate

References

×

XLogP3

3.4

Other CAS

17832-16-5

Wikipedia

Triallyl trimesate

General Manufacturing Information

1,3,5-Benzenetricarboxylic acid, 1,3,5-tri-2-propen-1-yl ester: INACTIVE

Dates

Last modified: 08-15-2023

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